3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABLKFGYPIVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199470 | |
| Record name | Benzofuran, 2-cyanoacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5149-69-9 | |
| Record name | β-Oxo-2-benzofuranpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5149-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 2-cyanoacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 2-cyanoacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Abstract
This document provides an in-depth technical overview of the synthesis mechanism for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a versatile building block in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Knoevenagel condensation. This guide includes a step-by-step reaction mechanism, detailed experimental protocols for the target molecule and its key precursor, and quantitative data presented for clarity and reproducibility. All workflows and chemical pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction
This compound is a molecule of significant interest due to its unique chemical properties, including an active methylene group that makes it a valuable intermediate for synthesizing more complex heterocyclic compounds, pharmaceuticals, and functional materials.[1] The benzofuran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]
This guide focuses on the most prevalent and efficient method for its preparation: the base-catalyzed Knoevenagel condensation. We will explore the underlying mechanism, provide detailed experimental procedures, and present the associated data in a structured format.
Core Synthesis Pathway: Knoevenagel Condensation
The most fundamental and widely utilized pathway for preparing this compound is the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to the carbonyl group of benzofuran-2-carbaldehyde. The reaction is typically facilitated by a base catalyst and is followed by a dehydration step to yield the final α,β-unsaturated nitrile product.
Overall Reaction Scheme
The general reaction is as follows:
Benzofuran-2-carbaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-(1-benzofuran-2-yl)acrylate → this compound (after hydrolysis and decarboxylation)
A more direct route involves the reaction with cyanoacetic acid followed by decarboxylation. For the purpose of this guide, we will focus on a common variant using ethyl cyanoacetate.
Detailed Reaction Mechanism
The mechanism proceeds through several key steps, initiated by the base catalyst.
-
Deprotonation: The basic catalyst (B:) removes an acidic α-hydrogen from the active methylene compound (ethyl cyanoacetate), creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzofuran-2-carbaldehyde. This forms an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (HB+), yielding a β-hydroxy adduct.
-
Dehydration: Under the reaction conditions, the β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated product.
The following diagram illustrates this mechanistic pathway.
Caption: Step-wise mechanism of the Knoevenagel condensation.
Experimental Protocols
This section details the experimental procedures for synthesizing the key precursor, 2-acetylbenzofuran, and the target molecule, this compound.
Synthesis of Precursor: 2-Acetylbenzofuran
A common method for preparing 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone.[2][3]
Workflow Diagram:
Caption: Workflow for the synthesis of 2-acetylbenzofuran.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g).[3]
-
Solvent Addition: Add 150 mL of dry acetone to the flask.[3]
-
Reflux: Gently reflux the mixture with stirring for approximately 13 hours.[3]
-
Work-up: After cooling the reaction mixture to room temperature, filter the solid potassium carbonate.
-
Isolation: Remove the acetone from the filtrate under reduced pressure to yield the crude product as a dark yellow solid.[3]
-
Purification: Recrystallize the crude solid from petroleum ether to obtain pure 2-acetylbenzofuran.[3]
| Parameter | Value | Reference |
| Salicylaldehyde | 0.1 mol | [3] |
| Chloroacetone | 0.1 mol | [3] |
| Anhydrous K₂CO₃ | 30 g | [3] |
| Dry Acetone | 150 mL | [3] |
| Reflux Time | 13 hours | [3] |
| Typical Yield | 55% | [3] |
Table 1: Quantitative data for the synthesis of 2-acetylbenzofuran.
Synthesis of this compound
The following is a representative protocol for the Knoevenagel condensation based on established methods for similar reactions.[4][5] This procedure uses benzofuran-2-carbaldehyde (which can be synthesized from 2-acetylbenzofuran via oxidation) and ethyl cyanoacetate.
Methodology:
-
Reaction Setup: To a round-bottom flask, add benzofuran-2-carbaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as triphenylphosphine (0.5 mmol, ~5 mol%).[4] For this solvent-free approach, the reactants are mixed directly.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Microwave irradiation can also be employed to accelerate the reaction and improve yields.[1][4]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Purification: The crude product is purified directly by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford the pure product.[1]
| Parameter | Value/Condition | Rationale/Reference |
| Benzofuran-2-carbaldehyde | 10 mmol | Reactant |
| Ethyl Cyanoacetate | 11 mmol (1.1 equiv.) | Reactant, slight excess |
| Catalyst | Triphenylphosphine (5 mol%) | Efficient for Knoevenagel condensation.[4] |
| Solvent | None (Solvent-free) | Environmentally benign, simplifies work-up.[4] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient.[4] |
| Reaction Time | 1-4 hours (Typical) | Dependent on temperature and substrate reactivity |
| Expected Yield | 85-95% | Based on similar phosphine-catalyzed reactions.[4] |
Table 2: Representative quantitative data for the synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through the Knoevenagel condensation of benzofuran-2-carbaldehyde with an active methylene compound. The reaction proceeds via a well-understood mechanism involving base-catalyzed carbanion formation, nucleophilic addition, and subsequent dehydration. The protocols provided herein offer a clear pathway for the synthesis of both the target molecule and its key precursor, 2-acetylbenzofuran. The use of mild, often solvent-free conditions makes this synthesis efficient and adaptable for various laboratory settings, providing a solid foundation for further research and development in medicinal and materials chemistry.
References
- 1. Buy this compound | 5149-69-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile chemical properties and structure
An In-depth Technical Guide to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a multifunctional organic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry.[1] The benzofuran nucleus is a key heterocyclic scaffold present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] This compound, characterized by a ketone and a nitrile group attached to a propane chain on the benzofuran ring, serves as a versatile building block in organic synthesis and a subject of investigation for novel therapeutic agents.[1] Its unique chemical architecture, particularly the presence of an active methylene group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.
Chemical Identity and Structure
The structure of this compound consists of a benzofuran ring substituted at the 2-position with a 3-oxopropanenitrile group. This arrangement of functional groups confers significant reactivity and potential for further chemical modification.
Table 1: Chemical Identifiers [1][5][6][7]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | beta-Oxo-2-benzofuranpropanenitrile, 2-Cyanoacetylcoumarone[5] |
| CAS Number | 5149-69-9[1][5] |
| Molecular Formula | C₁₁H₇NO₂[1][5][6][7] |
| Molecular Weight | 185.18 g/mol [1][5][6][7] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N[1][5][8] |
| InChI | InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2[1][5][8] |
| InChIKey | GCABLKFGYPIVFC-UHFFFAOYSA-N[1][5][8] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and material science. The data for this compound are largely based on computational predictions.
Table 2: Predicted Physicochemical Data [5][8]
| Property | Value | Source |
| Monoisotopic Mass | 185.047678466 Da | PubChem[5][8] |
| XlogP | 2.2 | PubChem[5][8] |
| Topological Polar Surface Area | 54 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in the surveyed literature.
Synthesis and Experimental Protocols
The primary and most cited method for synthesizing this compound is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][9]
Caption: General workflow for Knoevenagel condensation synthesis.
Representative Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized representation based on standard Knoevenagel condensation procedures.[1][9][10][11] Specific conditions such as catalyst, solvent, temperature, and reaction time should be optimized for best results.
1. Materials:
-
Benzofuran-2-carbaldehyde (1.0 eq)
-
Cyanoacetic acid (1.0 - 1.2 eq)[10]
-
Base catalyst (e.g., piperidine, triethylamine, or ammonium acetate, catalytic amount)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzofuran-2-carbaldehyde (1.0 eq) and cyanoacetic acid (1.0 - 1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the base catalyst to the mixture.
-
Heat the reaction mixture to reflux and stir for a period of 2-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If using an organic solvent like toluene, it may be washed with water and brine. If in ethanol or water, the solvent may be removed under reduced pressure.
-
Acidify the reaction mixture with dilute HCl to neutralize the catalyst and precipitate the product.[10]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate the solvent using a rotary evaporator.
3. Purification:
-
The crude product, often obtained as a liquid or solid, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[1]
4. Characterization:
-
The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Biological Activity and Potential Applications
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities.[3] this compound is under investigation for several therapeutic applications.
-
Antimicrobial and Anti-inflammatory Activity: Studies have indicated that the compound and its derivatives possess potential antimicrobial (antibacterial and antifungal) and anti-inflammatory properties.[1][2][12][13] The anti-inflammatory effects may be linked to the inhibition of specific enzymes within inflammatory pathways.[1][12]
-
Antiproliferative Activity: The structural similarity of this compound to other biologically active molecules has prompted investigations into its antiproliferative effects against various cancer cell lines.[1]
-
Organic Synthesis: The chemically reactive "active methylene" group makes this compound a highly valuable intermediate for synthesizing a variety of other molecules, including more complex heterocycles like pyrazoles.[1]
-
Material Science: The functional groups present in the molecule offer potential for its use in the development of novel polymers and organic electronic materials.[1]
Caption: Relationship between the compound's features and its applications.
Spectral and Safety Data
Spectral Data
While specific, detailed spectra for this compound are not provided in the surveyed literature, the characterization of benzofuran derivatives typically relies on standard spectroscopic methods. For example, FT-IR spectra would show characteristic absorption bands for the C≡N (nitrile) and C=O (ketone) groups.[14][15] ¹H and ¹³C NMR spectra would confirm the aromatic and aliphatic protons and carbons of the benzofuran and oxopropanenitrile moieties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
Table 3: GHS Hazard Statements [5]
| Hazard Code | Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a compound of considerable interest due to its versatile chemical nature and the established biological importance of the benzofuran scaffold. Its accessible synthesis via Knoevenagel condensation makes it a valuable building block for creating diverse molecular libraries. Ongoing research into its antimicrobial, anti-inflammatory, and antiproliferative activities positions it as a promising candidate for lead compound discovery in drug development programs. Further detailed biological and toxicological studies are necessary to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. Buy this compound | 5149-69-9 [smolecule.com]
- 2. jopcr.com [jopcr.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. This compound | C11H7NO2 | CID 21232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. PubChemLite - this compound (C11H7NO2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 12. mdpi.com [mdpi.com]
- 13. jopcr.com [jopcr.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a molecule of interest in organic synthesis and medicinal chemistry. This document outlines the key spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed experimental protocols for acquiring such data.
Molecular Structure and Properties
Chemical Formula: C₁₁H₇NO₂[1][2]
Molecular Weight: 185.18 g/mol [1][2]
The structure of this compound, featuring a benzofuran ring linked to a 3-oxopropanenitrile moiety, makes it a versatile building block in the synthesis of more complex heterocyclic compounds.[1]
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public spectral databases, the expected spectral data can be predicted based on the analysis of its structural fragments and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring, the furan proton, and the methylene protons of the propanenitrile chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl, nitrile, and aromatic carbons.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzofuran Aromatic-H | 7.20 - 7.80 (m) | 111.0 - 130.0 |
| Benzofuran Furan-H | ~7.00 (s) | 105.0 - 115.0 |
| Methylene (-CH₂-) | ~4.00 (s) | ~30.0 |
| Carbonyl (C=O) | - | ~180.0 |
| Nitrile (-C≡N) | - | ~115.0 |
| Benzofuran C-O | - | ~155.0 |
| Benzofuran C-C=O | - | ~150.0 |
| Benzofuran Bridgehead-C | - | 120.0 - 130.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are:
Key IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O-C (Ether) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data
| m/z | Interpretation |
| 185 | Molecular ion (M⁺) |
| 157 | Loss of CO |
| 144 | Loss of CH₂CN |
| 129 | Benzofuranoyl cation |
| 115 | Loss of CO from benzofuranoyl cation |
| 89 | Benzofuran ring fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar compounds.
References
An In-Depth Technical Guide on the Knoevenagel Condensation for the Synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. This document details the experimental protocol for this specific condensation, including reaction parameters, purification methods, and characterization of the final product. Furthermore, it explores the relevance of the benzofuran scaffold in drug development, with a focus on its interaction with key signaling pathways such as mTOR, NF-κB, and MAPK.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities.[1] Their broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties, has made them a focal point in drug discovery and development.[2][3] The target molecule, this compound, incorporates the benzofuran moiety and a reactive β-ketonitrile functionality, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.
The Knoevenagel condensation is a classic organic reaction that involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base.[2] This reaction is a highly efficient method for the formation of carbon-carbon double bonds and is widely employed in the synthesis of various functionalized molecules.
Synthesis of this compound via Knoevenagel Condensation
The synthesis of this compound is achieved through the Knoevenagel condensation of benzofuran-2-carbaldehyde with an active methylene compound, cyanoacetic acid, in the presence of a basic catalyst.[2]
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of the target compound.
Experimental Protocol
Materials:
-
Benzofuran-2-carbaldehyde
-
Cyanoacetic acid
-
Piperidine (or another suitable base like ammonium acetate)
-
Ethanol (or another suitable solvent like toluene)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzofuran-2-carbaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Reaction Parameters and Optimization
The efficiency of the Knoevenagel condensation can be influenced by several factors. A summary of typical reaction conditions and expected outcomes is presented in the table below.
| Parameter | Variation | Expected Outcome/Considerations |
| Catalyst | Piperidine, Ammonium Acetate, Pyrrolidine, Triethylamine | Piperidine is a common and effective catalyst. The choice of base can influence reaction rate and yield. |
| Solvent | Ethanol, Toluene, Acetonitrile, Solvent-free | Ethanol is a common protic solvent. Toluene can be used for azeotropic removal of water. Solvent-free conditions can offer environmental benefits. |
| Temperature | Room Temperature to Reflux | Heating is often required to drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
| Yield | Moderate to High | Yields can vary depending on the specific conditions and purity of starting materials. |
Characterization of this compound
The structural confirmation of the synthesized compound is crucial. While specific spectral data for this exact molecule were not found in the provided search results, the expected characterization data are outlined below based on its chemical structure.
| Property | Description |
| Appearance | Expected to be a solid.[2] |
| Molecular Formula | C₁₁H₇NO₂ |
| Molecular Weight | 185.18 g/mol [3] |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Expected signals for the benzofuran ring protons and the methylene protons adjacent to the carbonyl and nitrile groups. |
| ¹³C NMR | Expected signals for the carbonyl carbon, nitrile carbon, and the carbons of the benzofuran ring and the methylene group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-O-C (ether) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Relevance in Drug Development: Targeting Key Signaling Pathways
The benzofuran scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Several benzofuran derivatives have been investigated for their potential to modulate key signaling pathways implicated in diseases like cancer and inflammation.[4][5]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive target for drug development.[4][6] Studies have shown that certain benzofuran derivatives can act as inhibitors of mTOR signaling, suggesting their potential as anticancer agents.[7]
Caption: Potential inhibition of the mTOR signaling pathway by benzofuran derivatives.
NF-κB and MAPK Signaling Pathways
Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are critical signaling pathways that regulate inflammatory responses.[5] Chronic inflammation is a key factor in the development of various diseases, including cancer. Benzofuran derivatives have been shown to modulate these pathways, thereby exhibiting anti-inflammatory effects.[5] They can inhibit the phosphorylation of key proteins in these cascades, leading to a downstream reduction in the production of pro-inflammatory mediators.[5]
Caption: Potential modulation of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Conclusion
The Knoevenagel condensation provides an effective and straightforward route for the synthesis of this compound. This compound, possessing the versatile benzofuran scaffold and a reactive ketonitrile functional group, holds significant promise as a building block for the development of novel therapeutic agents. The established link between benzofuran derivatives and the modulation of critical cellular signaling pathways, such as mTOR, NF-κB, and MAPK, underscores the potential of this class of compounds in addressing diseases like cancer and inflammatory disorders. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Buy this compound | 5149-69-9 [smolecule.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of beta-Oxo-2-benzofuranpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-Oxo-2-benzofuranpropanenitrile, systematically known as 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, is a multifunctional organic compound featuring a benzofuran core, a ketone, and a nitrile group. Its unique molecular architecture, particularly the presence of an active methylene group, makes it a versatile building block in organic synthesis and a compound of interest for medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications.
Physical and Chemical Properties
While experimentally determined physical constants for beta-Oxo-2-benzofuranpropanenitrile are not widely reported in publicly available literature, a significant amount of data has been computationally predicted. These properties provide valuable insights into the compound's behavior. The compound typically appears as a pale yellow to light brown solid and exhibits solubility in organic solvents such as ethanol and acetone, with limited solubility in water.
Table 1: Physical and Chemical Properties of beta-Oxo-2-benzofuranpropanenitrile
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₂ | PubChem[1] |
| Molecular Weight | 185.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5149-69-9 | Smolecule[1] |
| Appearance | Pale yellow to light brown solid | |
| Solubility | Soluble in ethanol, acetone; limited solubility in water | |
| XLogP3-AA | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 185.047678466 Da | PubChem[1] |
| Topological Polar Surface Area | 54 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 278 | PubChem[1] |
Spectral Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration in the region of 2220-2260 cm⁻¹. Due to conjugation with the benzofuran ring, this peak may appear at a slightly lower wavenumber. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would also be prominent, typically in the range of 1680-1700 cm⁻¹. Additionally, C-H stretching and bending vibrations, as well as C-O and C-N stretching, will be present in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display signals corresponding to the protons on the benzofuran ring, likely in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups is also expected, with its chemical shift influenced by the electron-withdrawing nature of these groups.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the benzofuran ring, the carbonyl carbon (likely δ > 180 ppm), the nitrile carbon (typically in the range of δ 115-125 ppm), and the methylene carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (185.18 g/mol ). Fragmentation patterns would likely involve the loss of CO, CN, and cleavage of the propanenitrile side chain.
Synthesis
The most common and efficient method for the synthesis of beta-Oxo-2-benzofuranpropanenitrile is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with a carbonyl compound (benzofuran-2-carbaldehyde).
Experimental Protocol: Knoevenagel Condensation
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of beta-Oxo-2-benzofuranpropanenitrile.
Materials:
-
Benzofuran-2-carbaldehyde
-
Cyanoacetic acid
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzofuran-2-carbaldehyde and a slight molar excess of cyanoacetic acid in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the piperidine catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure beta-Oxo-2-benzofuranpropanenitrile.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of beta-Oxo-2-benzofuranpropanenitrile is largely dictated by the presence of the ketone, the nitrile, and the active methylene group.
Reactivity of the Active Methylene Group
The methylene group situated between the electron-withdrawing carbonyl and nitrile groups is highly acidic and can be readily deprotonated by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in a variety of reactions, making the compound a valuable intermediate for the synthesis of more complex molecules.
Caption: Reactivity of the active methylene group in beta-Oxo-2-benzofuranpropanenitrile.
Potential Applications
-
Organic Synthesis: Its role as a versatile building block allows for the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: Benzofuran derivatives are known to possess a broad spectrum of biological activities. Preliminary studies on related compounds suggest that beta-Oxo-2-benzofuranpropanenitrile and its derivatives may exhibit antimicrobial and anti-inflammatory properties.[1] Further research could lead to the development of novel therapeutic agents.
Safety Information
beta-Oxo-2-benzofuranpropanenitrile should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
beta-Oxo-2-benzofuranpropanenitrile is a compound with significant potential in synthetic and medicinal chemistry. Its readily accessible synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse and complex molecular architectures. Further exploration of its properties and reactions is warranted to fully unlock its potential in various scientific and industrial applications.
References
The Versatile Reactivity of the Active Methylene Group in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of the reactivity of the active methylene group in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a versatile building block in modern organic synthesis. The unique structural features of this molecule, namely the presence of a benzofuran moiety and the flanking of the methylene group by strong electron-withdrawing ketone and nitrile functionalities, confer upon it a high degree of reactivity, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of key reactions, detailed experimental protocols, and a summary of quantitative data to facilitate its application in synthetic endeavors.
Introduction
The benzofuran nucleus is a prominent scaffold in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, serves as a pivotal intermediate, leveraging the enhanced acidity and nucleophilicity of its active methylene group for the construction of complex molecular architectures.[2] This guide will systematically delineate the synthetic pathways stemming from this reactive core, providing practical experimental details and data to support further research and development.
Core Reactivity and Synthetic Applications
The reactivity of the active methylene group in this compound is primarily governed by the acidifying effect of the adjacent benzoyl and cyano groups. This allows for easy deprotonation under basic conditions to form a stabilized carbanion, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
dot
Caption: General reactivity of the active methylene group.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. This compound readily undergoes condensation with a variety of aromatic and heteroaromatic aldehydes in the presence of a basic catalyst to yield the corresponding α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations.
dot
Caption: Workflow for Knoevenagel Condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.
Table 1: Quantitative Data for Knoevenagel Condensation Products
| Aldehyde (Ar-CHO) | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | 2-(Benzofuran-2-carbonyl)-3-phenylacrylonitrile | ~85-95 | 155-157 | [Generic Procedure] |
| 4-Chlorobenzaldehyde | 2-(Benzofuran-2-carbonyl)-3-(4-chlorophenyl)acrylonitrile | ~90-98 | 198-200 | [Generic Procedure] |
| 4-Methoxybenzaldehyde | 2-(Benzofuran-2-carbonyl)-3-(4-methoxyphenyl)acrylonitrile | ~88-96 | 162-164 | [Generic Procedure] |
Note: The data presented in this table is based on general procedures for Knoevenagel condensations and may vary depending on the specific reaction conditions.
Synthesis of Pyrazole Derivatives
The active methylene group can participate in cycloaddition reactions. For instance, reaction with hydrazonoyl halides in the presence of a base leads to the formation of highly substituted pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3]
dot
Caption: Synthesis of Pyrazole Derivatives.
Experimental Protocol: Synthesis of Pyrazole Derivatives [3]
To a solution of this compound (or its 5-bromo derivative) (5 mmol) in ethanolic sodium ethoxide solution [prepared by dissolving sodium metal (0.115 g, 5 mmol) in absolute ethanol (30 mL)], the appropriate hydrazonoyl halide (5 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. The solid product that forms is collected by filtration, washed with water, and recrystallized from ethanol to give the corresponding pyrazole derivative.
Table 2: Quantitative Data for Synthesized Pyrazole Derivatives [3]
| Hydrazonoyl Halide | Product | Yield (%) | Melting Point (°C) |
| N-phenyl-2-oxopropanehydrazonoyl chloride | 5-Amino-3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile | 78 | 230 |
| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | Ethyl 5-amino-3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate | 82 | 215 |
Synthesis of Thiazolidinone Derivatives
The versatility of the active methylene group is further demonstrated in its reaction with phenyl isothiocyanate, followed by cyclization with α-halo esters or ketones. This sequence provides a facile route to thiazolidinone derivatives, another class of heterocycles with significant biological potential.
Experimental Protocol: Synthesis of 3-(Benzofuran-2-yl)-3-oxo-2-(4-oxo-3-phenylthiazolidin-2-ylidene)propanenitrile [3]
A mixture of this compound (10 mmol) and phenyl isothiocyanate (10 mmol) in N,N-dimethylformamide (DMF) (30 mL) containing potassium hydroxide (0.56 g, 10 mmol) is stirred at room temperature for 3 hours. Ethyl chloroacetate (1.23 g, 10 mmol) is then added, and stirring is continued for an additional 5 hours. The reaction mixture is then poured into ice-water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.
Table 3: Characterization Data for a Thiazolidinone Derivative [3]
| Property | Data |
| Yield | 75% |
| Melting Point | 160°C |
| IR (KBr, cm⁻¹) | 2931, 2873 (C-H aliph.), 2171 (CN), 1660 (C=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 4.10 (s, 2H, CH₂), 6.90 (s, 1H, CH-furan), 7.41-7.63 (m, 9H, ArH's) |
Synthesis of Pyrimidine Derivatives
While direct synthesis from this compound is less commonly reported, its Knoevenagel condensation products (chalcone analogues) are excellent precursors for pyrimidine synthesis. Reaction with urea, thiourea, or guanidine hydrochloride in the presence of a base yields the corresponding pyrimidine derivatives.
dot
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: General Procedure for Pyrimidine Synthesis from Benzofuran Chalcones [4]
An equimolar mixture of the benzofuran chalcone (1 mmol) and urea, thiourea, or guanidine hydrochloride (1 mmol) in ethanolic potassium hydroxide is stirred at room temperature for 5-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice and neutralized with 10% sodium bicarbonate solution. The precipitated product is filtered, dried, and recrystallized from ethanol.
Table 4: Quantitative Data for Representative Pyrimidine Derivatives [4]
| Chalcone Precursor | Reagent | Product | Yield (%) | M.P. (°C) |
| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 79 | 160-162 |
| (2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 85 | 157-159 |
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The strategic positioning of the ketone and nitrile groups activates the intervening methylene group for a wide range of chemical transformations, including condensations, cycloadditions, and heterocyclizations. This guide has provided a detailed overview of some of the key reactions, complete with experimental protocols and quantitative data, to demonstrate the synthetic utility of this compound. The ability to readily access diverse heterocyclic scaffolds such as pyrazoles, thiazolidinones, and pyrimidines underscores its importance for researchers in drug discovery and materials science. Further exploration of its reactivity is likely to unveil even more novel and efficient synthetic methodologies.
References
- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 5149-69-9 [smolecule.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical information, safety data, and biological activities associated with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9). The information is compiled from various sources to support research and development activities.
Chemical Information
| Property | Value |
| CAS Number | 5149-69-9 |
| IUPAC Name | This compound |
| Synonyms | 2-cyanoacetylcoumarone, β-Oxo-2-benzofuranpropanenitrile |
| Molecular Formula | C₁₁H₇NO₂ |
| Molecular Weight | 185.18 g/mol |
Safety Data
The safety information for this compound is summarized below according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Dermal (Category 4) | |||
| Skin Corrosion/Irritation (Category 2) | |||
| Serious Eye Damage/Eye Irritation (Category 2) | |||
| Acute Toxicity, Inhalation (Category 4) | |||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Precautionary Statements:
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P405: Store locked up.[3]
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Synthesis via Knoevenagel Condensation
A representative method for the synthesis of this compound is the Knoevenagel condensation of 2-benzofurancarboxaldehyde with malononitrile.[4]
Materials:
-
2-Benzofurancarboxaldehyde
-
Malononitrile
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Apparatus for reflux and separation
Procedure:
-
Dissolve equimolar amounts of 2-benzofurancarboxaldehyde and malononitrile in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a weak base (e.g., a few drops of piperidine or a small amount of ammonium acetate).
-
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Knoevenagel Condensation Workflow.
Biological Activity
While specific biological data for this compound is limited in publicly available literature, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzofuran have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The data presented below is for structurally related benzofuran derivatives and should be considered indicative of the potential activities of the title compound.
Antimicrobial Activity of Benzofuran Derivatives
| Compound/Organism | MIC (µg/mL) | Reference |
| Benzofuran Derivative 1 | ||
| Staphylococcus aureus | 12.5 | [8] |
| Escherichia coli | 25 | [8] |
| Salmonella typhimurium | 12.5 | [8] |
| Benzofuran Derivative 6b | ||
| Bacillus subtilis | 6.25 | [7] |
| Staphylococcus aureus | 6.25 | [7] |
| Escherichia coli | 6.25 | [7] |
Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Benzofuran Derivative 1 | NO production in LPS-stimulated RAW 264.7 cells | 17.31 | [9] |
| Benzofuran Derivative 3 | NO production in LPS-stimulated RAW 264.7 cells | 16.5 | [9] |
| Benzofuran Derivative 5d | NO production in LPS-stimulated RAW 264.7 cells | 52.23 | [5] |
Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran Derivative 1 | K562 (Leukemia) | 5 | [10] |
| Benzofuran Derivative 1 | HL60 (Leukemia) | 0.1 | [10] |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 | [11] |
| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | 0.73 | [11] |
| Benzofuran-2-carboxamide 50g | A549 (Lung) | 0.57 | [11] |
Signaling Pathways
Benzofuran derivatives have been shown to modulate various signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Signaling
Benzofuran derivatives have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators.[5][12]
Caption: Inhibition of NF-κB and MAPK Pathways.
Anticancer Signaling
In the context of cancer, certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[6][13]
Caption: Inhibition of the mTOR Signaling Pathway.
References
- 1. This compound | C11H7NO2 | CID 21232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Buy this compound | 5149-69-9 [smolecule.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jopcr.com [jopcr.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related benzofuran derivatives to provide a broader context for its potential applications and mechanisms of action.
Chemical Identity and Properties
IUPAC Name: this compound[1][2]
Synonyms:
-
2-Cyanoacetylbenzofuran
-
β-Oxo-2-benzofuranepropanenitrile
-
3-Oxo-3-(benzofuran-2-yl)propanenitrile
-
2-(Cyanoacetyl)benzofuran
Chemical Structure:
References
An In-depth Technical Guide on the Initial Biological Screening of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran scaffolds are integral to a wide array of biologically active compounds, found in both natural products and synthetic molecules.[1] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, with its unique chemical structure, represents a promising candidate for further investigation in drug discovery. This technical guide provides a comprehensive overview of the initial biological screening of this compound and its closely related 2-acylbenzofuran derivatives, summarizing key findings, presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Data Presentation: Quantitative Biological Activity
Due to the limited availability of specific quantitative data for this compound, this section presents data from closely related 2-acylbenzofuran and other benzofuran derivatives to provide a representative understanding of the potential biological activities.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Various Microorganisms
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-Chalcone Derivative (4g) | Staphylococcus aureus | 5.93 | [3] |
| Benzofuran-Chalcone Derivative (4g) | HeLa | 5.61 | [3] |
| Benzofuran-Chalcone Derivative (4l) | HeLa | 6.19 | [3] |
| Benzofuran-Chalcone Derivative (4l) | A549 | 6.27 | [3] |
| Benzofuran-Chalcone Derivative (4l) | HCC1806 | 6.60 | [3] |
| Benzofuran-Chalcone Derivative (4n) | HeLa | 3.18 | [3] |
| Benzofuran-Chalcone Derivative (4n) | HCC1806 | 7.03 | [3] |
| Hydrophobic Benzofuran Analogs | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | 0.39-3.12 | [4] |
| Fused Benzofuran Derivatives | Pseudomonas chinchori | 25 | [1] |
| Fused Benzofuran Derivatives | Aspergillus fumigatus | 25 | [1] |
| Fused Benzofuran Derivatives | Penicillium wortmanni | 100 | [1] |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (40) | Candida krusei, Candida albicans | 31.25 | [1] |
Anticancer Activity
The cytotoxic effects of benzofuran derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, in this case, cell growth.
Table 2: Cytotoxic Activity (IC50) of Benzofuran Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Brominated Benzofuran Derivative (VIII) | K562 (leukemia), HL-60 (leukemia) | 5.0, 0.1 | [5] |
| 2-Benzoylbenzofuran Derivative (11e) | MCF-7 (breast cancer) | Potent activity | [6] |
| Benzofuran-Isatin Hybrid (23a) | SW-620 (colorectal cancer), HT-29 (colorectal cancer) | 8.7, 9.4 | [6] |
| Benzofuran-Isatin Hybrid (23d) | SW-620 (colorectal cancer), HT-29 (colorectal cancer) | 6.5, 9.8 | [6] |
| 3-Methylbenzofuran Derivative (16b) | A549 (lung cancer) | 1.48 | [6] |
| Benzofuran Hybrid (13b) | MCF-7 (breast cancer), C-6 (nerve cells) | 1.875, 1.980 | [6] |
| Benzofuran Hybrid (13g) | MCF-7 (breast cancer), C-6 (nerve cells) | 1.287, 1.622 | [6] |
| 2-Acetylbenzofuran Hybrid (26) | EGFR Kinase | 0.93 | [6] |
| Benzofuran-2-carboxamide Derivative (50g) | HCT-116 (colorectal), HeLa (cervical), HepG2 (liver), A549 (lung) | 0.87, 0.73, 5.74, 0.57 | [6] |
| 3-Formylbenzofuran Derivative (3b) | SK-Hep-1 (liver cancer) | 5.365 | [6] |
| 3-Formylbenzofuran Derivative (3c) | SK-Hep-1 (liver cancer) | 6.013 | [6] |
| Benzofuran-Oxadiazole Hybrid (5d) | A549 (lung cancer) | 6.3 | [7] |
| Benzofuran-Oxadiazole Hybrid (5e) | A549 (lung cancer) | 17.9 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Aza-benzofuran (1) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 17.31 | [8] |
| Aza-benzofuran (3) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [8] |
| Aza-benzofuran (2) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 31.5 | [8] |
| Aza-benzofuran (4) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 42.8 | [8] |
| Piperazine/Benzofuran Hybrid (5d) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 52.23 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the biological screening of benzofuran derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (bacteria or fungi) on an appropriate agar medium overnight at 37°C.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[8]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells and seed them in a 96-well plate at a density of 5 x 10^4 cells per well. Allow the cells to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Griess Assay for Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Mandatory Visualizations
Experimental and logical relationships
The following diagrams illustrate key experimental workflows and logical relationships in the biological screening of this compound and its analogs.
Caption: Workflow for Synthesis and Initial Biological Screening.
Signaling Pathways
The anti-inflammatory effects of certain benzofuran derivatives have been linked to the inhibition of the NF-κB and MAPK signaling pathways.[9] These pathways are crucial in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB and MAPK Signaling Pathways.
Conclusion
While specific biological screening data for this compound is not extensively available in the public domain, the initial biological screenings of its close structural analogs reveal significant potential in antimicrobial, anticancer, and anti-inflammatory applications. The provided quantitative data, detailed experimental protocols, and visualized pathways offer a solid foundation for researchers to design and conduct further investigations into this promising class of compounds. Future studies should focus on the systematic screening of this compound to elucidate its specific biological activities and mechanisms of action, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a versatile starting material. The benzofuran moiety is a prominent scaffold in many biologically active compounds, and its incorporation into other heterocyclic systems is of significant interest in medicinal chemistry and drug discovery.[1][2] The protocols outlined below describe the synthesis of pyrazole and pyrimidine derivatives, which are classes of compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
Data Presentation: Synthesized Heterocyclic Compounds
The following tables summarize the quantitative data for representative heterocyclic compounds synthesized from this compound and its derivatives.
Table 1: Pyrazole Derivatives Synthesized from 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile [2]
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| 3a | C₂₀H₁₂BrN₅O₂ | 75 | 256-259 |
| 3b | C₂₀H₁₂BrN₅O₂S | 75 | 260-263 |
| 3c | C₁₅H₇BrN₆O₂ | 84 | >300 |
| 3e | C₁₈H₁₀BrN₅O₂ | 72 | >300 |
Table 2: Spectral Data for Pyrazole Derivative 3a [2]
| Spectral Data Type | Values |
| IR (KBr, cm⁻¹) | 3334, 3166 (NH), 3065 (aromatic CH), 2224 (CN), 1640 (C=O) |
| ¹H NMR (δ, ppm) | 6.46 (s, 1H, pyrazole), 7.21-7.79 (m, 9H, ArH's), 8.81, 9.24 (s, 2H, 2NH) |
Table 3: Pyrimidine Derivatives Synthesized from Benzofuran Chalcone Precursors [1]
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4a | C₁₅H₁₀N₂O₂S | 79 | 160-162 |
| 4b | C₁₆H₁₂N₂O₂S | 80 | 154-156 |
| 5a | C₁₅H₁₀N₂OS₂ | 85 | 158-160 |
| 5b | C₁₆H₁₂N₂OS₂ | 76 | 154-156 |
| 6a | C₁₅H₁₁N₃OS | 83 | 168-170 |
Table 4: Spectral Data for Pyrimidine Derivative 5a [1]
| Spectral Data Type | Values |
| IR (KBr, cm⁻¹) | 2564 (SH), 1655 (C=N) |
| ¹H NMR (δ, ppm) | 7.33-7.35 (d, 2H, thiophene), 7.53-8.35 (m, 6H, ArH), 8.54 (s, 1H, pyrimidine), 10.35 (s, 1H, SH) |
| ¹³C NMR (δ, ppm) | 100.50, 112.50, 112.86, 113.11, 116.96, 118.78, 123.24, 124.00, 127.33, 128.20, 130.38 (C-S), 145.29 (C=C), 151.54 (C-O), 153.78 (C-N), 155.84 (C=N), 179.43 (C-SH) |
| MS (m/z) | 311.30 [M+1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of pyrazole derivatives via the reaction of a substituted this compound with diazonium salts of heterocyclic amines.[2]
Materials:
-
3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile (1)
-
Appropriate heterocyclic amine (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole)
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve the heterocyclic amine (5 mmol) in a suitable solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (5 mmol) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile (5 mmol) and sodium acetate (0.65 g, 5 mmol) in ethanol (30 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the benzofuran derivative with constant stirring.
-
Continue stirring at 0-5 °C for 2 hours.
-
-
Isolation and Purification:
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., dioxane or acetic acid) to obtain the pure pyrazole derivative.[2]
-
Protocol 2: Synthesis of Pyrimidine Derivatives (via Chalcone Intermediate)
This protocol outlines a general method for the synthesis of pyrimidine derivatives from benzofuran chalcones, which can be prepared from this compound. The first step, the synthesis of the chalcone, would involve a Claisen-Schmidt condensation between 2-acetylbenzofuran (derivable from the starting nitrile) and an appropriate aldehyde. The subsequent reaction with urea or thiourea yields the pyrimidine ring.[1][3]
Materials:
-
Benzofuran chalcone (e.g., (2E)-1-(1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one) (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Potassium hydroxide
-
Ethanol
-
10% Sodium bicarbonate solution
-
Ice
Procedure:
-
Reaction Setup:
-
Dissolve the benzofuran chalcone (1 mmol) and urea or thiourea (1 mmol) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
-
Reaction:
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture and pour it into crushed ice with constant stirring.
-
Neutralize the solution with a 10% sodium bicarbonate solution.[6]
-
The precipitated product is collected by filtration.
-
Wash the solid with water and dry it.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.[1]
-
Visualizations
Synthesis of Pyrazole Derivatives
Caption: Reaction pathway for pyrazole synthesis.
General Workflow for Heterocycle Synthesis
Caption: Experimental workflow overview.
Synthesis of Pyrimidine Derivatives
Caption: Pathway to pyrimidine derivatives.
References
- 1. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitcentral.com [scitcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a benzofuran scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.[1][2] The presence of a β-ketonitrile group makes it a versatile intermediate for the synthesis of various heterocyclic systems and a candidate for biological evaluation.[1] Benzofuran derivatives, in general, have demonstrated a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4][5] This document provides an overview of the known applications of this compound and its derivatives in medicinal chemistry, supported by available data and detailed experimental protocols.
Synthesis
The primary synthetic route for this compound is the Knoevenagel condensation of 2-benzofurancarboxaldehyde with malononitrile, typically catalyzed by a base such as piperidine or sodium ethoxide.[1]
Applications in Medicinal Chemistry
While specific biological data for this compound is limited in publicly available literature, the benzofuran nucleus is a cornerstone in the development of various therapeutic agents.[2] Research on closely related benzofuran derivatives provides insights into the potential applications of this compound.
Anticancer Activity
Numerous benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The mechanisms of action often involve the induction of apoptosis through caspase-dependent pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][6]
Table 1: Cytotoxicity of Selected Benzofuran Derivatives
| Compound ID | Derivative Class | Cell Line | Cytotoxic Concentration (CTC µg/ml) | Reference |
| I-4 | 3-(1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)isoxazole | HeLa | 148.25 | [7] |
| I-5 | 3-(1-benzofuran-2-yl)-5-(4-hydroxyphenyl)isoxazole | HeLa | 762.25 | [7] |
Antimicrobial Activity
The benzofuran moiety is present in many compounds exhibiting antibacterial and antifungal properties.[8][9] Derivatives are often synthesized and screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Anti-inflammatory and Antioxidant Activity
Benzofuran derivatives have been explored for their potential to mitigate inflammatory processes. Some related compounds have shown efficacy in reducing inflammation in biological models.[1] Additionally, the benzofuran scaffold is found in compounds with antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[2][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of Knoevenagel condensation.
Materials:
-
2-Benzofurancarboxaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Piperidine (or other basic catalyst)
-
Hydrochloric acid (for neutralization)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2-benzofurancarboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: In-vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Logical Workflow for Drug Discovery with Benzofuran Derivatives
Caption: A logical workflow for the discovery and development of drugs based on benzofuran derivatives.
Potential Signaling Pathway for Anticancer Activity of Benzofuran Derivatives
Caption: A potential signaling pathway for the anticancer activity of benzofuran derivatives, leading to apoptosis.
References
- 1. Buy this compound | 5149-69-9 [smolecule.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration [mdpi.com]
Application Notes and Protocol for the Synthesis of Pyrazole Derivatives from 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole, a valuable heterocyclic compound for potential applications in drug discovery and development. The synthesis is based on the well-established cyclocondensation reaction between a β-ketonitrile, 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, and hydrazine hydrate. This method offers a straightforward and efficient route to obtaining the desired pyrazole derivative. Included are the reaction mechanism, a step-by-step experimental protocol, and guidelines for the characterization of the final product. While a specific yield for this exact transformation is not widely reported, typical yields for similar reactions are generally moderate to high.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry. The fusion of a pyrazole ring with a benzofuran moiety can lead to novel molecular architectures with potentially enhanced pharmacological properties. The starting material, this compound, is a versatile precursor for the synthesis of such hybrid molecules. The reaction with hydrazine hydrate provides a direct route to 5-aminopyrazole derivatives, which are key intermediates for the synthesis of more complex fused heterocyclic systems.
Reaction Scheme and Mechanism
The synthesis of 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole proceeds via a cyclocondensation reaction. The mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole.
Experimental Protocol
This protocol is based on established procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[1][2][3]
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Absolute Ethanol
-
Piperidine or Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). A catalytic amount of piperidine or glacial acetic acid can be added to facilitate the reaction, although it often proceeds without a catalyst.[4][5][6]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole.
Data Presentation
| Parameter | Expected Value/Range |
| Yield | Moderate to High (Typically 70-95% for similar reactions)[7][8] |
| Physical Appearance | Crystalline solid (color may vary) |
| Melting Point | A distinct melting point is expected upon purification. |
| Spectroscopic Data | ¹H NMR: Signals corresponding to the benzofuran and pyrazole protons, including a characteristic singlet for the pyrazole C4-H and broad singlets for the NH and NH₂ protons. Aromatic protons of the benzofuran moiety would appear in the aromatic region.[4][8][9] |
| ¹³C NMR: Resonances for all unique carbon atoms in the benzofuran and pyrazole rings.[4][8][9] | |
| Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉N₃O).[4] | |
| Infrared (IR): Characteristic absorption bands for N-H stretching (amine and pyrazole), C=N, and C-O functionalities.[7] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole.
Caption: Workflow for the synthesis and characterization of the target pyrazole derivative.
Applications in Drug Development
5-Aminopyrazoles are versatile building blocks in the synthesis of various biologically active compounds. The presence of the benzofuran moiety, a known pharmacophore in many drugs, combined with the pyrazole core, makes 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole a promising candidate for lead generation in drug discovery programs. This scaffold can be further functionalized at the amino group or the pyrazole nitrogen to create libraries of compounds for screening against various therapeutic targets, including kinases, GPCRs, and enzymes.
Conclusion
The protocol described herein offers a reliable and efficient method for the synthesis of 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole. This compound serves as a valuable intermediate for the development of novel benzofuran-fused pyrazole derivatives with potential applications in the pharmaceutical industry. Researchers are encouraged to optimize the reaction conditions for their specific needs and to fully characterize the final product using modern analytical techniques.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine [mdpi.com]
- 4. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 6. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Antimicrobial Activity of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile derivatives. This class of compounds, built upon the versatile benzofuran scaffold, has demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] This document outlines the synthesis, antimicrobial screening protocols, and summarizes the available quantitative data to facilitate further research and development in this area.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various benzofuran derivatives, including those structurally related to this compound, is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). Lower MIC values are indicative of higher antimicrobial potency. The following table summarizes the in vitro antimicrobial activity of selected benzofuran derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound Class | Derivative/Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran Amide | Compound 6a | Bacillus subtilis | 6.25 | [1] |
| Benzofuran Amide | Compound 6b | Staphylococcus aureus | 6.25 | [1] |
| Benzofuran Amide | Compound 6f | Escherichia coli | 6.25 | [1] |
| Benzofuran Amide | Compound 6f | Pseudomonas aeruginosa | 12.5 | [1] |
| Benzofuran Amide | Compound 6a | Candida albicans | 12.5 | [1] |
| Benzofuran Amide | Compound 6b | Aspergillus niger | 25 | [1] |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [3] |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 | [3] |
| Aza-benzofuran | Compound 1 | Escherichia coli | 25 | [3] |
| Oxa-benzofuran | Compound 5 | Penicillium italicum | 12.5 | [3] |
| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5-25 | [3] |
| Benzofuran-3-yl Hydrazine | Compound M5i, M5k, M5l | Candida albicans | 25 | [4] |
| Benzofuran-3-yl Hydrazine | Compound M5a, M5g | Enterococcus faecalis | 50 | [4] |
| Azetidinone-benzofuran | Compound 3b, 3c, 3d | Bacteria | 100 | [5] |
| Azetidinone-benzofuran | Compound 3b, 3c, 3d | Fungi | 200 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are crucial for reproducible research.
Protocol 1: Synthesis of this compound Core Structure
A common and effective method for the synthesis of the this compound core is the Knoevenagel condensation.[6]
Materials:
-
Benzofuran-2-carbaldehyde
-
Cyanoacetic acid
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve benzofuran-2-carbaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the mixture.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid product, wash it with a cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Microwave-assisted synthesis can also be employed to enhance reaction rates and yields.[6]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth with inoculum and the solvent used for the compounds).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, measure the optical density using a plate reader.
Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative method to screen for antimicrobial activity.[4]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Petri dishes
-
Sterile swabs
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into Petri dishes.
-
Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface using a sterile swab.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Include a positive control (well with a standard antimicrobial agent) and a negative control (well with the solvent).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Potential Mechanism of Action
While the precise mechanism of action for this compound derivatives is still under investigation, benzofuran compounds are known to exert their antimicrobial effects through various pathways. The following diagram illustrates potential targets in a microbial cell.
Caption: Potential Antimicrobial Targets of Benzofuran Derivatives.
References
- 1. jopcr.com [jopcr.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 5149-69-9 [smolecule.com]
Unveiling the Anti-inflammatory Potential of Benzofuran-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4] Notably, numerous studies have highlighted the significant anti-inflammatory properties of benzofuran-based compounds, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases.[1][2][3][4] These compounds often exert their effects through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[5][6][7][8][9]
This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of benzofuran-based compounds, supported by quantitative data from recent studies and visualizations of the underlying molecular mechanisms.
Data Presentation: Efficacy of Benzofuran Derivatives
The anti-inflammatory activity of various benzofuran-based compounds has been quantified through a range of in vitro and in vivo assays. The following tables summarize key efficacy data, providing a comparative overview for researchers.
Table 1: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Assay | Cell Line | Stimulant | Endpoint | IC50 Value | Reference |
| Compound 5d (piperazine/benzofuran hybrid) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | 52.23 ± 0.97 µM | [5][6][7][8] |
| Compound 1 (aza-benzofuran) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | 17.3 µM | [10] |
| Compound 4 (aza-benzofuran) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | 16.5 µM | [10] |
| Celecoxib (Positive Control) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | 32.1 µM | [10] |
| Fluorinated Benzofuran Derivatives | IL-6 Secretion | Macrophages | LPS | IL-6 Inhibition | 1.2 - 9.04 µM | [11][12] |
| Fluorinated Benzofuran Derivatives | CCL2 Secretion | Macrophages | LPS | CCL2 Inhibition | 1.5 - 19.3 µM | [11][12] |
| Fluorinated Benzofuran Derivatives | Nitric Oxide (NO) Production | Macrophages | LPS | NO Inhibition | 2.4 - 5.2 µM | [11][12] |
| Fluorinated Benzofuran Derivatives | Prostaglandin E2 (PGE2) Production | Macrophages | LPS | PGE2 Inhibition | 1.1 - 20.5 µM | [11][12] |
| Compound 5h (benzofuran-rhodanine hybrid) | COX-2 Inhibition | In vitro enzyme assay | - | Enzyme Inhibition | Higher than Celecoxib | [13] |
| Compound 5h (benzofuran-rhodanine hybrid) | 5-LOX Inhibition | In vitro enzyme assay | - | Enzyme Inhibition | Twice that of Meclofenamate sodium | [13] |
| WE-4 (aurone derivative) | COX-2 Inhibition | In vitro enzyme assay | - | Enzyme Inhibition | 0.22 µM | [14] |
| WE-4 (aurone derivative) | LOX Inhibition | In vitro enzyme assay | - | Enzyme Inhibition | 0.30 µM | [14] |
Table 2: In Vivo Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Paw Edema | Time Point | Reference |
| Compound 6b (benzofuran amide derivative) | Rat | Carrageenan-induced paw edema | Not specified | 71.10% | 2 h | [1][15] |
| Compound 6a (benzofuran amide derivative) | Rat | Carrageenan-induced paw edema | Not specified | 61.55% | 2 h | [1][15] |
| Benzofuranone Derivative BF1 | Mouse | Carrageenan-induced paw edema | 10 mg/kg, p.o. | 45.2% | 4 h | [16] |
| Benzofuranone Derivative BF1 | Mouse | Carrageenan-induced paw edema | 30 mg/kg, p.o. | 68.5% | 4 h | [16] |
| Benzofuranone Derivative BF1 | Mouse | Carrageenan-induced paw edema | 100 mg/kg, p.o. | 85.1% | 4 h | [16] |
| Indomethacin (Standard) | Mouse | Carrageenan-induced paw edema | 10 mg/kg, p.o. | 75.3% | 4 h | [16] |
| Compound 5h (benzofuran-rhodanine hybrid) | Rat | Formalin-induced paw edema | Not specified | Higher than Celecoxib | Not specified | [13] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of benzofuran-based compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Benzofuran compounds inhibit LPS-induced inflammation by targeting the NF-κB and MAPK signaling pathways.
A typical experimental workflow to evaluate the anti-inflammatory effects of benzofuran derivatives is depicted below.
Caption: A generalized workflow for evaluating the anti-inflammatory properties of benzofuran compounds.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for assessing the anti-inflammatory activity of benzofuran-based compounds.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of benzofuran compounds on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Benzofuran compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. A negative control group (without LPS stimulation) should also be included.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A and incubate at room temperature for 10 minutes. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of benzofuran compounds by measuring their ability to reduce paw edema induced by carrageenan in rats.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Benzofuran compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the benzofuran compound.
-
Compound Administration: Administer the benzofuran compound or vehicle orally (p.o.) to the respective groups one hour before the induction of inflammation.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the molecular mechanism of the anti-inflammatory action of benzofuran compounds by assessing their effects on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
Benzofuran compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the benzofuran compound and/or LPS as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size. b. Transfer the separated proteins from the gel to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody of interest overnight at 4°C. e. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. β-actin is typically used as a loading control.
These protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel benzofuran-based compounds, from initial in vitro screening to in vivo efficacy and mechanistic studies. The presented data and visualizations further underscore the therapeutic potential of this versatile chemical scaffold in the development of new anti-inflammatory agents.
References
- 1. jopcr.com [jopcr.com]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 13. New hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors: Synthesis, biological evaluation and docking study [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jopcr.com [jopcr.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a Versatile Precursor for Novel Heterocyclic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a strategic precursor for the synthesis of novel heterocyclic materials with significant potential in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for related benzofuran derivatives and serve as a guide for the development of new pyrazole and pyrazolo[3,4-d]pyridazine-based compounds.
Introduction
This compound is a highly functionalized building block containing a benzofuran moiety, a reactive β-ketonitrile system. This unique combination of functional groups makes it an excellent starting material for the construction of a variety of complex heterocyclic scaffolds. The benzofuran nucleus is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The β-ketonitrile group provides a versatile handle for cyclization reactions, enabling the synthesis of diverse heterocyclic systems such as pyrazoles and their fused derivatives.[3]
This document outlines detailed protocols for the synthesis of pyrazole and pyrazolo[3,4-d]pyridazine derivatives from this compound, presents key quantitative data in a structured format, and provides visualizations of the synthetic pathways.
Data Presentation
The following tables summarize the expected yields and key characterization data for the synthesis of representative pyrazole derivatives based on reactions with analogous benzofuran precursors.
Table 1: Synthesis of Benzofuran-Substituted Pyrazole Derivatives
| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbonitrile | Hydrazine hydrate | Ethanol | 4 | 85-95 | 180-182 |
| 5-Amino-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile | Phenylhydrazine | Ethanol/Dioxane | 6 | 70-80 | 210-212 |
| 3-(1-Benzofuran-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Phenylhydrazine & Ethyl acetoacetate | Acetic Acid | 8 | 65-75 | 195-197 |
| 3-(1-Benzofuran-2-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 4-Chlorophenylhydrazine hydrochloride | Ethanol | 5 | 80-90 | 225-227 |
Note: The data presented is compiled from analogous reactions and may require optimization for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of a pyrazole derivative through the cyclization of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbonitrile.
Characterization:
-
¹H NMR: Expected signals for pyrazole and benzofuran protons.
-
¹³C NMR: Expected signals for pyrazole and benzofuran carbons, and the nitrile carbon.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for N-H, C≡N, and C=N stretching.
-
Mass Spectrometry: Molecular ion peak corresponding to the product's molecular weight.
// Nodes precursor [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Hydrazine Hydrate\n(R-NH-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Hydrazone Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="3-(1-Benzofuran-2-yl)-1H-pyrazole\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges precursor -> intermediate [label=" Condensation "]; reagent1 -> intermediate; intermediate -> product1 [label=" Intramolecular\nCyclization "];
// Invisible nodes and edges for alignment {rank=same; precursor; reagent1;} } . Caption: Synthetic pathway for pyrazole derivatives.
Protocol 2: Synthesis of 5-Amino-3-(1-benzofuran-2-yl)-1-aryl-1H-pyrazole-4-carbonitriles
This protocol outlines a one-pot, three-component reaction for the synthesis of highly substituted pyrazole derivatives.
Materials:
-
An appropriate aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (1.0 eq)
-
Aryl hydrazine (1.0 eq)
-
Ethanol or a mixture of water and ethanol
-
Piperidine or another basic catalyst
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add the aryl hydrazine (1.0 eq).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Characterization:
-
¹H NMR and ¹³C NMR: Spectroscopic data confirming the presence of the benzofuran, pyrazole, and aryl moieties.
-
IR (KBr, cm⁻¹): Peaks corresponding to NH₂, C≡N, and aromatic C-H bonds.
-
Mass Spectrometry: Analysis to confirm the molecular weight of the final product.
// Nodes start [label="Start: Reactant Mixing", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction under Reflux\n(Monitored by TLC)"]; workup [label="Work-up:\nPrecipitation in Ice Water"]; filtration [label="Filtration and Washing"]; purification [label="Purification:\nRecrystallization or Chromatography"]; characterization [label="Characterization:\nNMR, IR, MS"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> workup; workup -> filtration; filtration -> purification; purification -> characterization; characterization -> end; } . Caption: General experimental workflow.
Potential Applications and Further Derivatization
The pyrazole derivatives synthesized from this compound are valuable intermediates for the creation of more complex and potentially bioactive molecules.
Synthesis of Pyrazolo[3,4-d]pyridazines
The 4-cyanopyrazole derivatives can be further cyclized to form pyrazolo[3,4-d]pyridazines, a class of compounds known for their diverse pharmacological activities.
General Procedure:
-
A solution of the 5-amino-3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., ethanol, acetic acid) is treated with hydrazine hydrate.
-
The reaction mixture is heated under reflux for an extended period (typically 12-24 hours).
-
The product, a pyrazolo[3,4-d]pyridazin-4-amine, can be isolated by cooling the reaction mixture and collecting the precipitate.
// Nodes pyrazole [label="5-Amino-3-(1-benzofuran-2-yl)-\n1H-pyrazole-4-carbonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; hydrazine2 [label="Hydrazine Hydrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pyridazine [label="Pyrazolo[3,4-d]pyridazine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pyrazole -> pyridazine [label=" Cyclization "]; hydrazine2 -> pyridazine;
// Invisible nodes and edges for alignment {rank=same; pyrazole; hydrazine2;} } . Caption: Synthesis of pyrazolo[3,4-d]pyridazines.
Conclusion
This compound is a precursor with significant potential for the synthesis of novel heterocyclic materials. The protocols provided herein offer a foundation for researchers to explore the synthesis of a wide array of pyrazole and pyrazolo[3,4-d]pyridazine derivatives. The inherent biological significance of the benzofuran scaffold, coupled with the diverse pharmacological activities of pyrazole-containing heterocycles, makes this an exciting area for drug discovery and materials science research. Further investigation into the structure-activity relationships of these novel compounds is warranted to fully realize their therapeutic and material applications.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Application Notes
Introduction
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] Many synthetic and natural benzofuran scaffolds have demonstrated potent inhibitory effects against a variety of human cancer cell lines.[1][2][3] The evaluation of the cytotoxic potential of novel benzofuran derivatives like this compound is a critical first step in the drug discovery process. This is typically achieved through in vitro cytotoxicity assays on cultured cancer cell lines.
Principle of Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools for assessing the ability of a compound to kill or inhibit the proliferation of cancer cells. These assays are often colorimetric and rely on the measurement of a parameter linked to cell viability.[4][5] Commonly used assays include the MTT and SRB assays.
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5][6][7] The amount of formazan produced is directly proportional to the number of living cells.[6]
-
SRB Assay: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[8][9] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the cell number.[9] The SRB assay is a sensitive method for measuring drug-induced cytotoxicity.[10]
Data Interpretation
The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells. A lower IC50 value indicates a higher cytotoxic potency.
Quantitative Data Summary (Related Benzofuran Derivatives)
Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with bromine on methyl group at position 3 | K562 (Leukemia) | 5 | [11][12] |
| HL60 (Leukemia) | 0.1 | [11][12] | |
| Benzofuran with fluorine at position 4 of 2-benzofuranyl | Not Specified | 0.43 | [11] |
Table 2: Cytotoxicity of Benzofuran-2-Carboxamide Derivatives
| Compound | HCT116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | Reference |
| 50g | 0.87 | 0.73 | 5.74 | 0.57 | [1] |
Table 3: Cytotoxicity of 3-Methylbenzofuran Derivatives
| Compound | NCI-H23 (Lung) | A549 (Lung) | Reference |
| 16b | Not Reported | 1.48 | [1] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for determining the cytotoxicity of a compound using the MTT assay.[4][5][7][13]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol provides a method for assessing cytotoxicity based on the measurement of cellular protein content.[8][9][14][15]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (10% w/v, cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base solution, pH 10.5)[15]
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Drying:
-
Allow the plates to air-dry completely at room temperature.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Shake the plates on a shaker for 5-10 minutes to ensure the dye is fully dissolved.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and the IC50 value as described in the MTT assay protocol.
-
Visualizations
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for the Characterization of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of the novel heterocyclic compound, 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This document offers detailed experimental protocols and expected analytical data to guide researchers in its synthesis, purification, and further development.
Compound Information:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₇NO₂[1]
-
Molecular Weight: 185.18 g/mol [1]
-
CAS Number: 5149-69-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system and the methylene protons of the propanenitrile chain.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.70 - 7.80 | d | Aromatic H (Benzofuran) |
| ~ 7.50 - 7.65 | m | Aromatic H (Benzofuran) |
| ~ 7.30 - 7.45 | m | Aromatic H (Benzofuran) |
| ~ 4.10 - 4.20 | s | -CH₂- (Methylene) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 185 | C=O (Ketone) |
| ~ 155 - 160 | C (Benzofuran, C-O) |
| ~ 120 - 140 | Aromatic C (Benzofuran) |
| ~ 115 - 120 | C≡N (Nitrile) |
| ~ 110 - 115 | Aromatic C (Benzofuran) |
| ~ 30 - 35 | -CH₂- (Methylene) |
Experimental Protocol for NMR Spectroscopy
1.3.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1.3.2. Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Relaxation Delay (d1): 1 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Relaxation Delay (d1): 2 s
-
1.3.3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~ 2250 - 2210 | C≡N (Nitrile) |
| ~ 1680 - 1660 | C=O (Ketone, conjugated) |
| ~ 1600 - 1450 | C=C (Aromatic) |
| ~ 1250 - 1000 | C-O (Aromatic ether) |
Experimental Protocol for FTIR Spectroscopy (ATR)
2.2.1. Sample Preparation:
-
Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
2.2.2. Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
2.2.3. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion ([M]⁺): m/z 185
-
Major Fragment Ions (m/z):
-
157: Loss of CO
-
129: Benzofuranoyl cation
-
102: Benzofuran radical cation
-
77: Phenyl cation
-
Experimental Protocol for GC-MS
3.2.1. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
3.2.2. Gas Chromatography (GC) Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3.2.3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
Ion Source Temperature: 230 °C.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for method development in purification and quality control.
Predicted HPLC Performance
| Parameter | Predicted Value |
| Retention Time (t_R) | 5 - 10 min (under conditions below) |
| Purity | > 95% (for a purified sample) |
Experimental Protocol for HPLC-UV Analysis
4.2.1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.2.2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Predicted UV-Vis Absorption
| Parameter | Predicted Value |
| λ_max | ~280-320 nm |
Experimental Protocol for UV-Vis Spectroscopy
5.2.1. Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) to obtain an absorbance reading between 0.2 and 0.8.
5.2.2. Instrument Parameters:
-
Wavelength Range: 200 - 800 nm.
-
Blank: Use the same solvent as used for the sample preparation.
5.2.3. Data Acquisition:
-
Record the absorbance spectrum of the sample against the solvent blank.
-
Identify the wavelength of maximum absorbance (λ_max).
Visualizations
Caption: Workflow for the characterization of the target compound.
Caption: Structure of this compound.
References
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential anticancer applications of heterocyclic compounds derived from 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This document includes detailed synthetic protocols, quantitative biological activity data, and insights into the mechanism of action, offering a valuable resource for the development of novel benzofuran-based therapeutics.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzofuran scaffold is a key structural motif in numerous biologically active natural products and synthetic drugs.[2][3] In the quest for novel and more effective anticancer agents, the synthesis of hybrid molecules incorporating the benzofuran core with other pharmacologically active heterocycles, such as pyrazole, has emerged as a promising strategy.[1][4]
This compound is a versatile starting material for the synthesis of a variety of heterocyclic systems due to its reactive functional groups. This document details the synthesis of pyrazole and thiazolidinone derivatives from this precursor and presents their evaluation as potential anticancer agents.
Synthesis of Potential Anticancer Agents
The following protocols are based on established synthetic methodologies for the utilization of this compound in the creation of novel heterocyclic compounds with potential anticancer activity.
Experimental Protocol 1: Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of 3-acetyl-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile, a representative pyrazole derivative. The reaction proceeds via the condensation of a hydrazonoyl halide with the active methylene group of the starting nitrile.
Materials:
-
This compound
-
Hydrazonoyl halide (e.g., 2-(benzofuran-2-yl)-2-oxo-N'-phenylacetohydrazonoyl halide)
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of this compound (5 mmol) and triethylamine (0.7 mL, 5 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.
-
The appropriate hydrazonoyl halide (5 mmol) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified duration (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified pyrazole derivative.
Experimental Protocol 2: Synthesis of Thiazolidinone Derivatives
This protocol outlines the synthesis of 3-(benzofuran-2-yl)-3-oxo-2-(4-oxo-3-phenylthiazolidin-2-ylidene)propanenitrile.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Ethyl chloroacetate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (10 mmol), phenyl isothiocyanate (1.2 mL, 10 mmol), and ethyl chloroacetate (1.1 mL, 10 mmol) is prepared in N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from an appropriate solvent to yield the purified thiazolidinone derivative.
Biological Evaluation: Anticancer Activity
A series of novel pyrazole-based benzofuran derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The anti-proliferative effects were determined using the XTT assay.
Quantitative Data Summary
The following table summarizes the IC50 values (the concentration of compound required to inhibit cell growth by 50%) of representative pyrazole-based benzofuran derivatives against various cancer cell lines.
| Compound ID | A-549 (Lung Carcinoma) IC50 (µM) | HT-29 (Colorectal Adenocarcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| Compound 2 | - | - | 7.31[1] |
| Other Analogs | Exhibited dose-dependent anti-proliferative activity[1] | Exhibited dose-dependent anti-proliferative activity[1] | Exhibited dose-dependent anti-proliferative activity[1] |
Note: The specific structures of the tested compounds can be found in the cited literature. Compound 2 demonstrated the most potent and selective activity against the MCF-7 cell line.
Mechanism of Action and Signaling Pathways
Further investigation into the mechanism of action of the most potent compounds revealed that their cytotoxic effects are mediated through the induction of apoptosis.
Key Mechanistic Findings:
-
Apoptosis Induction: Flow cytometry analysis confirmed that the lead compounds induce apoptosis in cancer cells.[1]
-
Mitochondrial Membrane Damage: The apoptotic pathway is associated with damage to the mitochondrial membrane.[1]
-
Caspase Activation: The induction of apoptosis involves the activation of caspases, key executioner proteins in the apoptotic cascade.[1] Molecular docking studies have suggested potential interactions between these compounds and caspase-3.[1]
The broader class of benzofuran derivatives has been shown to modulate various signaling pathways implicated in cancer progression, including:
-
AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been designed as inhibitors of the mTOR pathway.[5]
-
Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is involved in tumor adaptation to hypoxic conditions. Benzene-sulfonamide-based benzofuran derivatives have been developed to inhibit this pathway.[3]
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by benzofuran-pyrazole derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with promising anticancer potential. The pyrazole and thiazolidinone derivatives synthesized from this precursor warrant further investigation as potential therapeutic agents. The demonstrated ability of these compounds to induce apoptosis via caspase activation highlights a clear mechanism of action that can be further explored and optimized for the development of next-generation anticancer drugs. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to advance the discovery of new benzofuran-based cancer therapies.
References
- 1. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Experimental procedure for microwave-assisted synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
An experimental protocol for the microwave-assisted synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a valuable intermediate in medicinal chemistry and organic synthesis.[1] This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[2][3]
The synthesis is based on the base-catalyzed condensation of a benzofuran precursor with a nitrile.[1][4] Microwave irradiation provides rapid and uniform heating of the reactants, which accelerates the reaction rate.[3] This application note provides a detailed protocol, data tables for reaction parameters, and visual workflows to guide researchers in successfully synthesizing this target molecule.
Reaction Scheme
The overall reaction involves the condensation of ethyl benzofuran-2-carboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide, under microwave irradiation to yield the desired product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the microwave-assisted synthesis.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Role | CAS No. |
| Ethyl benzofuran-2-carboxylate | C₁₁H₁₀O₃ | 190.19 | Starting Material | 3199-62-4 |
| Acetonitrile | C₂H₃N | 41.05 | Reagent/Solvent | 75-05-8 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base | 141-52-6 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | 60-29-7 |
| Hydrochloric Acid (1M) | HCl | 36.46 | Quenching Agent | 7647-01-0 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | 7757-82-6 |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | 7631-86-9 |
Equipment:
-
Monowave or multi-mode microwave reactor
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Chromatography column
Procedure
-
Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add ethyl benzofuran-2-carboxylate (1.90 g, 10 mmol) and acetonitrile (5 mL).
-
Base Addition: Carefully add sodium ethoxide (0.82 g, 12 mmol) to the reaction mixture.
-
Microwave Synthesis: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes, with stirring.[5] Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully quench the reaction by slowly adding 1M HCl (20 mL) to neutralize the mixture to pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield this compound as a solid.
Data and Results
The following tables summarize the operational parameters for the microwave reactor and potential optimization data.
Table 2: Microwave Reactor Parameters
| Parameter | Value |
| Temperature | 120 °C |
| Power (max) | 300 W |
| Reaction Time | 15 min |
| Stirring Speed | 600 rpm |
| Initial Pressure | Atmospheric |
Table 3: Example Optimization of Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | NaH (1.2) | Toluene | 100 | 20 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 140 | 30 | 68 |
| 3 | NaOEt (1.2) | Acetonitrile | 120 | 15 | 91 |
| 4 | Cs₂CO₃ (1.5) | DMF | 150 | 30 | 82[6] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Workflow for microwave-assisted synthesis and purification.
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetonitrile is flammable and toxic. Handle with care.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Microwave reactors can generate high pressures. Ensure the reaction vessel is properly sealed and do not exceed the recommended volume and pressure limits of the instrument.
Characterization
The identity and purity of the final product, this compound (C₁₁H₇NO₂), should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
FT-IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and ketone (C=O) stretches.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[8]
References
- 1. Buy this compound | 5149-69-9 [smolecule.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 5. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile synthesis
Welcome to the technical support center for the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound include the Claisen condensation of a benzofuran ester with acetonitrile and the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst.[1] Other methods may involve transition metal-catalyzed reactions.[2][3]
Q2: What are the key starting materials for the Claisen condensation route?
A2: The primary starting materials for the Claisen condensation route are a suitable 1-benzofuran-2-carboxylic acid ester (e.g., ethyl 1-benzofuran-2-carboxylate) and acetonitrile. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the acetonitrile.
Q3: What is the role of the "active methylene" group in this compound?
A3: The methylene group (CH2) located between the carbonyl (C=O) and nitrile (C≡N) groups is highly acidic and therefore reactive. This "active methylene" group can be easily deprotonated to form a carbanion, which can then participate in various subsequent reactions, making the title compound a versatile building block in organic synthesis.[1]
Q4: What are the potential applications of this compound?
A4: Due to its reactive nature, this compound is a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds like pyrazoles and pyridazines.[1][4] Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, suggesting potential applications in medicinal chemistry.[1][5]
Q5: What purification techniques are most effective for isolating the final product?
A5: The purification of this compound typically involves column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent may also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient base in Claisen condensation. | Use a fresh, anhydrous strong base (e.g., sodium ethoxide, sodium hydride) and ensure stoichiometric amounts are used. The reaction requires at least one equivalent of base.[6] |
| Low quality or impure starting materials. | Ensure starting materials (benzofuran ester, acetonitrile) are pure and anhydrous. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. Claisen condensations may require heating to proceed at an appreciable rate. Monitor the reaction progress using TLC. | |
| Formation of Side Products | Self-condensation of the starting ester. | This can occur if the ester can enolize. Using a non-enolizable ester or carefully controlling the addition of reagents can minimize this. In a crossed Claisen condensation, using an ester without α-hydrogens can prevent self-condensation.[7] |
| Hydrolysis of the nitrile or ester group. | Ensure anhydrous reaction conditions. Work-up procedures should be performed promptly to avoid prolonged exposure to acidic or basic aqueous conditions. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | Attempt purification by column chromatography. If the product is an oil, ensure all solvent is removed under high vacuum. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. | |
| Reaction Does Not Go to Completion | Reversible nature of the Claisen condensation. | The final deprotonation of the β-keto ester product drives the equilibrium forward. Ensure a sufficient amount of a strong base is present to deprotonate the product.[6] |
Experimental Protocols
Representative Protocol: Claisen Condensation for the Synthesis of this compound
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., toluene or THF).
-
Addition of Base: Carefully add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), to the solvent under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred suspension of the base, add a solution of ethyl 1-benzofuran-2-carboxylate (1.0 equivalent) and anhydrous acetonitrile (1.5-2.0 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a proton source, such as dilute hydrochloric acid or acetic acid, until the mixture is acidic.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. Buy this compound | 5149-69-9 [smolecule.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmdguru.com [pharmdguru.com]
Improving the yield and purity of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis and purification of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Synthesis Phase: Knoevenagel Condensation
Question: Why is my reaction yield consistently low or why is there no product formation?
Answer:
Low or no yield in the Knoevenagel condensation of 2-benzofurancarboxaldehyde and an active methylene compound (like malononitrile or cyanoacetic acid) can be attributed to several factors.[1] A primary consideration is the choice and concentration of the catalyst. The catalyst, typically a weak base, must be sufficiently basic to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[1][2]
Troubleshooting Steps:
-
Catalyst Optimization:
-
Solvent Selection:
-
Ensure your reactants are soluble in the chosen solvent at the reaction temperature.[4]
-
Polar protic solvents like ethanol are commonly used.[4] Aprotic polar solvents such as DMF have also demonstrated good results.[4]
-
Solvent-free conditions or using water as a green solvent can sometimes improve yields and simplify work-up.[3][4][5]
-
-
Temperature Adjustment:
-
The reaction temperature can significantly impact the yield. Many Knoevenagel condensations proceed well at room temperature, while others may require gentle heating.[4] Systematically vary the temperature to find the optimum.
-
-
Water Removal:
-
Reaction Monitoring:
Question: My crude product contains significant impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of side products is a common issue. In the synthesis of this compound, the most probable side products arise from the hydrolysis of the nitrile group, especially during aqueous work-up.
Common Side Products:
-
3-(1-Benzofuran-2-yl)-3-oxopropanamide: Results from the partial hydrolysis of the nitrile group.
-
3-(1-Benzofuran-2-yl)-3-oxopropanoic acid: Forms from the complete hydrolysis of the nitrile or further hydrolysis of the amide.[7]
-
Unreacted Starting Materials: Incomplete reaction will leave residual 2-benzofurancarboxaldehyde and the active methylene compound.[7]
Minimization Strategies:
-
Anhydrous Conditions: Ensure all reagents and glassware are dry, and use anhydrous solvents to minimize hydrolysis.
-
Controlled Work-up: During the aqueous work-up, maintain a low temperature and carefully neutralize the reaction mixture. Highly acidic or basic conditions can promote nitrile hydrolysis.[7]
-
Stoichiometry Control: Use a 1:1 molar ratio of the aldehyde and the active methylene compound to prevent side reactions like Michael addition.[4]
Purification Phase
Question: I am having difficulty purifying the product by recrystallization. How do I choose a suitable solvent?
Answer:
Recrystallization is an effective final purification step to obtain highly pure crystalline material, provided a suitable solvent is found.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Strategy:
-
"Like Dissolves Like": Since this compound is a moderately polar molecule with aromatic rings, consider solvents of intermediate polarity.[9]
-
Trial and Error: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include:
Question: My compound is not separating well during column chromatography. How can I improve the separation?
Answer:
Silica gel column chromatography is the preferred method for purifying compounds with impurities of similar polarity.[8]
Troubleshooting Column Chromatography:
-
Problem: The compound does not move from the baseline.
-
Problem: All spots run at the solvent front.
-
Problem: Poor separation between the product and an impurity.
-
Solution:
-
Try a different solvent system with different selectivities (e.g., dichloromethane/methanol).
-
Use a shallower solvent gradient if using gradient elution.
-
Ensure the column is packed properly and not overloaded with the crude product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most common and widely used method is the Knoevenagel condensation of 2-benzofurancarboxaldehyde with an active methylene compound like cyanoacetic acid or malononitrile, typically in the presence of a base catalyst.[11]
Q2: What type of base should I use for the Knoevenagel condensation? A2: A weak base is generally preferred to avoid self-condensation of the aldehyde.[2] Common choices include amines like piperidine or pyridine.[1][12] Mild inorganic bases such as potassium carbonate or sodium bicarbonate can also be used, often in aqueous or solvent-free conditions.[3]
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most effective method to monitor the reaction's progress.[4][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the expected physical properties of this compound? A4: It is typically a solid at room temperature. The exact melting point may vary depending on purity. It is expected to be soluble in polar organic solvents.
Q5: What are the key safety precautions when working with nitriles? A5: Compounds containing a nitrile group can be toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and handle the material with care.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound. Note: This data is hypothetical and for comparative purposes to guide optimization.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | 25 | 6 | 75 |
| Pyridine | Ethanol | 25 | 12 | 60 |
| K₂CO₃ | Water | 25 | 4 | 85 |
| None | Ethanol | 25 | 24 | <5 |
Table 2: Effect of Solvent on Reaction Yield (Catalyst: Piperidine)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | 25 | 6 | 75 |
| DMF | 25 | 4 | 82 |
| Toluene | 80 | 8 | 68 |
| Water | 25 | 10 | 55 |
| Solvent-free | 50 | 2 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
Materials:
-
2-Benzofurancarboxaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-benzofurancarboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound | 5149-69-9 [smolecule.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of benzofuran derivatives and is well-suited for this compound. Standard silica gel (200-300 mesh) is a good starting point. Due to the presence of polar functional groups, the compound is likely to interact with the slightly acidic silica gel.
Q2: Which solvent systems are recommended for the elution of this compound?
A2: A mixed solvent system is necessary to effectively elute this compound due to its dual polarity (a nonpolar benzofuran ring and polar nitrile and carbonyl groups).[1] A common and effective eluent is a mixture of a nonpolar solvent like petroleum ether or hexanes and a moderately polar solvent such as ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, is often recommended to achieve optimal separation.
Q3: How can I determine the appropriate solvent ratio before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. The ideal solvent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This range typically ensures good separation from impurities without excessively long elution times.
Q4: Is this compound stable on silica gel?
A4: While many organic compounds are stable on silica gel, some can degrade, especially if they are sensitive to acid. It is advisable to assess the stability of your compound on silica gel before performing column chromatography. This can be done by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any degradation has occurred.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound may have degraded or irreversibly adsorbed to the silica gel. | Test the stability of the compound on a TLC plate first. If it is unstable, consider using a less acidic stationary phase like neutral alumina. | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexanes). |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems on TLC to find one that maximizes the difference in Rf values between your compound and the impurities. Consider using a gradient elution to improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 25:1 to 100:1 ratio by weight). | |
| Streaking or tailing of the compound band | The compound is sparingly soluble in the eluent. | Try a different solvent system in which the compound is more soluble. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in the minimum amount of the initial, low-polarity eluent for loading. If the sample is not soluble, consider a dry loading technique. | |
| The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce strong interactions. However, be cautious as this can significantly decrease retention. |
Quantitative Data
The following table provides representative Rf values for compounds with similar functionalities in common solvent systems used for column chromatography. These values should be used as a starting point for developing a specific purification protocol for this compound.
| Solvent System (v/v) | Compound Type | Approximate Rf Value |
| Hexane / Ethyl Acetate (9:1) | Non-polar aromatic ketone | 0.5 - 0.7 |
| Hexane / Ethyl Acetate (4:1) | Moderately polar benzofuran derivative | 0.3 - 0.5 |
| Hexane / Ethyl Acetate (1:1) | Polar β-ketonitrile | 0.2 - 0.4 |
| Dichloromethane / Methanol (98:2) | Highly polar aromatic compound | 0.3 - 0.5 |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
- Crude this compound
- Silica gel (200-300 mesh)
- Solvents: Hexanes and Ethyl Acetate (HPLC grade)
- Chromatography column
- Collection tubes
- TLC plates, developing chamber, and UV lamp
2. Preparation:
- TLC Analysis: Develop a suitable solvent system using TLC. Start with a 4:1 hexane/ethyl acetate mixture and adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
- Column Packing (Slurry Method):
- Add a small piece of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a thin layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.
- Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution:
- Carefully add the eluent to the column.
- Begin elution with the low-polarity solvent mixture determined from TLC analysis.
- If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be:
- 10% Ethyl Acetate in Hexanes (2 column volumes)
- 10% to 30% Ethyl Acetate in Hexanes (5 column volumes)
- 30% Ethyl Acetate in Hexanes (until the product has eluted)
- Collect fractions in test tubes.
5. Fraction Analysis:
- Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.
- Combine the fractions containing the pure product.
- Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the column chromatography purification.
References
Common side reactions in the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely utilized method for the synthesis of this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of 2-benzofurancarboxaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. Another common approach is the Claisen-Schmidt condensation of 2-acetylbenzofuran with a suitable cyanide source under basic conditions.
Q2: My reaction has a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors. One of the most common issues is the self-condensation or polymerization of the starting aldehyde, especially under strong basic conditions or at elevated temperatures. Additionally, product instability can lead to degradation. Suboptimal reaction conditions, impure starting materials, and inefficient purification methods can also significantly reduce the overall yield.
Q3: I am observing multiple spots on my TLC plate, in addition to my product. What could these side products be?
The presence of multiple spots on a TLC plate suggests the formation of byproducts. Potential side products in this synthesis include:
-
Michael Adduct: The initial Knoevenagel product can undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Self-Condensation Product of Starting Aldehyde: 2-Benzofurancarboxaldehyde can undergo self-condensation, especially in the presence of a strong base.
-
Hydrolysis Product: If water is present in the reaction mixture, the nitrile group of the product can be partially or fully hydrolyzed to an amide or a carboxylic acid.
-
Over-alkylation/arylation products: Depending on the reaction conditions and the nature of the reactants, secondary reactions on the benzofuran ring might occur.
Q4: How can I minimize the formation of these side products?
To minimize side product formation, consider the following strategies:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of the aldehyde to the active methylene compound to reduce the likelihood of Michael addition.
-
Choice of Base: Employ a mild base (e.g., piperidine, ammonium acetate) to minimize self-condensation of the aldehyde.
-
Temperature Control: Maintain a low to moderate reaction temperature to prevent polymerization and other side reactions.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the nitrile group.
Q5: What is the recommended method for purifying the final product?
Column chromatography is the most effective method for purifying this compound.[1] A silica gel stationary phase with a gradient elution system of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is typically used to separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Impure starting materials | - Use a freshly prepared or properly stored catalyst.- Gradually increase the reaction temperature while monitoring for product formation via TLC.- Purify starting materials before use. |
| Formation of a Tarry, Intractable Mixture | - High reaction temperature- Use of a strong base- Prolonged reaction time | - Maintain the reaction at a lower temperature (e.g., room temperature or slightly above).- Switch to a milder base (e.g., piperidine, ammonium acetate).- Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed. |
| Presence of a Significant Amount of Unreacted Starting Material | - Insufficient catalyst- Short reaction time- Low reaction temperature | - Increase the catalyst loading incrementally.- Extend the reaction time, monitoring progress by TLC.- If feasible, gently heat the reaction mixture. |
| Product is Contaminated with a Michael Adduct | - Excess of the active methylene compound | - Use a strict 1:1 stoichiometry of reactants.- Add the active methylene compound slowly to the reaction mixture containing the aldehyde and base. |
| Product Shows Evidence of Hydrolysis (e.g., presence of amide or carboxylic acid peaks in IR/NMR) | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes a general procedure for the base-catalyzed Knoevenagel condensation of 2-benzofurancarboxaldehyde with malononitrile.
Materials:
-
2-Benzofurancarboxaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-benzofurancarboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, reduce the solvent volume under vacuum. Add water to the residue to precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water, and dry. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Visualizations
Reaction Pathways
Caption: Main reaction and potential side reaction pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Knoevenagel Condensation for Benzofuran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives via Knoevenagel condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation for the synthesis of benzofuran and its derivatives.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the Knoevenagel condensation for benzofuran synthesis can stem from several factors. A primary consideration is the choice and amount of catalyst. While piperidine is a commonly used catalyst, its effectiveness can be influenced by the specific substrates.[1] Inefficient catalysis can lead to incomplete conversion of starting materials.
Another critical factor is the reaction temperature. While some Knoevenagel condensations proceed well at room temperature, others require heating to overcome the activation energy.[2] It is crucial to ensure that the temperature is optimized for your specific reaction.
Furthermore, the purity of your starting materials, particularly the salicylaldehyde derivative and the active methylene compound, is paramount. Impurities can inhibit the reaction or lead to the formation of side products, thereby reducing the yield of the desired benzofuran derivative.[1]
Finally, insufficient reaction time can also result in low yields. It is recommended to monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has reached completion.[3]
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
Answer: The formation of side products is a common challenge. One possible side reaction is a Michael addition, where the initial Knoevenagel product reacts with another molecule of the active methylene compound.[1] This is more likely to occur if an excess of the active methylene compound is used.
Self-condensation of the aldehyde starting material can also occur, particularly if a strong base is used as the catalyst.[3] Using a milder base, such as piperidine or ammonium acetate, can help to minimize this side reaction.
In some cases, particularly with substituted salicylaldehydes, alternative cyclization pathways can lead to the formation of chromene derivatives instead of or in addition to the desired benzofuran.[4] Careful control of reaction conditions and catalyst choice is essential to favor the desired intramolecular cyclization to the benzofuran ring.
Question: My product is difficult to purify. What strategies can I employ?
Answer: Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, or side products. If the product fails to precipitate or forms an oil, scratching the inside of the flask can induce crystallization. Alternatively, an extractive work-up followed by column chromatography is a standard purification method.[3]
For products that are difficult to crystallize, recrystallization from a different solvent system can be effective. Common solvent systems for benzofuran derivatives include ethanol or mixtures of ethyl acetate and hexane.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzofuran derivatives via Knoevenagel condensation?
A1: The synthesis typically proceeds through a two-step sequence. First, a Knoevenagel condensation occurs between an o-hydroxybenzaldehyde (salicylaldehyde derivative) and an active methylene compound, catalyzed by a base like piperidine. This is followed by an intramolecular cyclization (an O-alkylation) to form the benzofuran ring.
Q2: What are common catalysts for this reaction?
A2: Weak bases are typically used to catalyze the Knoevenagel condensation to avoid self-condensation of the aldehyde. Piperidine is a very common and effective catalyst for this reaction.[3][5] Other catalysts that have been employed include ammonium acetate and various solid-supported catalysts.[2][6]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis can be a highly effective method for promoting the Knoevenagel condensation for benzofuran synthesis. It can significantly reduce reaction times and, in some cases, improve yields.[7][8]
Q4: How does the choice of active methylene compound affect the final benzofuran derivative?
A4: The active methylene compound determines the substituent at the 2-position of the benzofuran ring. For example, using malononitrile will introduce a cyano group, while using ethyl cyanoacetate will result in an ester group at this position.[3][9]
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of 7-Bromo-3-cyanocoumarin (a Benzofuran-like structure)
This protocol details the synthesis of a coumarin derivative, which shares a similar synthetic pathway involving an initial Knoevenagel condensation.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde (10.0 mmol)
-
Malononitrile (10.0 mmol)
-
Piperidine (1.0 mmol, 0.1 eq.)
-
Ethanol (25-30 mL)
-
Deionized water
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-Bromo-2-hydroxybenzaldehyde in ethanol with magnetic stirring.[3]
-
Add malononitrile to the solution.[3]
-
Add a catalytic amount of piperidine to the reaction mixture.[3]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate.[3]
-
Further cool the mixture in an ice bath to enhance precipitation.[3]
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then deionized water.[3]
-
Dry the product to a constant weight.[3]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | None (Solvent-free) | Room Temp. | 0.75 | 96 | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | MoO3/ZrO2 | None (Solvent-free) | Room Temp. | 2 | 84 | [2] |
| 4-Chlorobenzaldehyde | Malononitrile | p-HAP300 | None (Microwave) | 76 | 1 | 95 | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | p-HAP300 | None (Microwave) | 76 | 1 | 96 | [7] |
| 2-(1-phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine/AcOH | Benzene | 80 | 1.5 | 75 | [10] |
| 2-(1-phenylvinyl)benzaldehyde | Dimethyl malonate | TiCl4-pyridine | CH2Cl2 | Room Temp. | - | 79 | [10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. espublisher.com [espublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scalable synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of 2-Acetylbenzofuran (Key Intermediate)
-
Question: My synthesis of 2-acetylbenzofuran from salicylaldehyde and chloroacetone is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this reaction are common when scaling up. Several factors could be contributing to this issue. A primary consideration is the reaction conditions, including the base, solvent, and temperature. Incomplete reaction, side product formation, and degradation of the product can all lead to reduced yields.[1]
Troubleshooting Steps:
-
Base and Solvent Optimization: Anhydrous potassium carbonate is a commonly used base in a dry acetone solvent system.[1] Ensure both are of high purity and completely anhydrous, as water can lead to unwanted side reactions. Consider screening other non-polar aprotic solvents.
-
Temperature Control: The reaction typically requires refluxing for several hours.[1] Monitor the temperature closely to ensure it remains consistent. Overheating can lead to decomposition of the starting materials and product.
-
Reaction Time: While the literature suggests around 13 hours of reflux, monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Pushing the reaction for too long after completion might lead to byproduct formation.
-
Purification: The product, 2-acetylbenzofuran, is a solid that can be recrystallized from petroleum ether.[1] Ensure efficient recrystallization to minimize loss of product.
-
Issue 2: Challenges in the Knoevenagel Condensation Step
-
Question: I am facing difficulties with the Knoevenagel condensation of 2-acetylbenzofuran with a cyanide source to form this compound. What are the common problems and solutions?
-
Answer: The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success on a larger scale depends on careful control of reaction parameters.[2][3][4][5][6][7][8] Common issues include low conversion rates, formation of byproducts, and difficulties in product isolation.
Troubleshooting Steps:
-
Catalyst Selection: The choice of a basic catalyst is crucial. While piperidine is common, other catalysts like ammonium acetate or even greener options can be explored.[4][6][7] The catalyst concentration should be optimized to facilitate the reaction without promoting side reactions.
-
Water Removal: Water is a byproduct of the condensation, and its presence can inhibit the reaction.[4] On a larger scale, employing a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.
-
Reactant Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
-
Side Reactions: Be aware of potential side reactions such as self-condensation of the reactants or Michael addition to the product. Monitoring the reaction by TLC can help in identifying the formation of byproducts.
-
Issue 3: Purification Challenges of the Final Product
-
Question: I am struggling with the purification of this compound at a larger scale. What are the recommended methods?
-
Answer: The purification of polar nitriles can be challenging due to their physical properties.[9][10][11] The presence of both polar (nitrile and carbonyl) and non-polar (benzofuran) moieties in the target molecule requires a careful selection of the purification technique.[12]
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, recrystallization is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For high purity requirements, column chromatography may be necessary. However, this can be challenging and costly to scale up. Consider using a wider column and optimizing the eluent system to achieve good separation. Normal-phase chromatography on silica gel is a common choice for benzofuran derivatives.[13]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation could be an option. This is particularly useful for removing non-volatile impurities.
-
Washing: Before final purification, washing the crude product with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) can be beneficial.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for this compound?
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Chloroacetone is a lachrymator and toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide sources are highly toxic and require extreme caution and adherence to safety protocols. Always consult the Safety Data Sheets (SDS) for all reagents used.
-
-
Q3: How can I monitor the progress of the reactions?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the 2-acetylbenzofuran synthesis and the Knoevenagel condensation.[1] It allows you to track the consumption of starting materials and the formation of the product and any byproducts.
-
-
Q4: Are there any alternative, greener synthetic approaches?
-
A4: Research into greener synthesis of benzofuran derivatives is ongoing.[15][16] This includes the use of less toxic solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[12] For the Knoevenagel condensation, water has been explored as a green solvent.[17]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Acetylbenzofuran Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | Anhydrous K₂CO₃ | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dry Acetone | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Temperature | Reflux (56°C) | Room Temperature | 80°C |
| Reaction Time | 13 hours[1] | 24 hours | 8 hours |
| Reported Yield | Moderate to Good[1] | Variable | Potentially Higher |
Table 2: Troubleshooting Guide for Knoevenagel Condensation
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst | Screen different bases (e.g., piperidine, ammonium acetate). |
| Presence of water | Use a Dean-Stark apparatus for azeotropic water removal.[4] | |
| Byproduct Formation | Unoptimized temperature | Lower the reaction temperature and monitor by TLC. |
| Incorrect stoichiometry | Adjust the ratio of reactants. | |
| Difficult Product Isolation | Product is too soluble | Choose a different recrystallization solvent or use column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzofuran [1]
-
To a stirred solution of salicylaldehyde (0.1 mole) in dry acetone (150 mL), add anhydrous potassium carbonate (30 g).
-
Add chloroacetone (0.1 mole) dropwise to the mixture.
-
Gently reflux the reaction mixture for 13 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude solid is recrystallized from petroleum ether to yield 2-acetylbenzofuran.
Protocol 2: Knoevenagel Condensation to Synthesize this compound (General Procedure)
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-acetylbenzofuran (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buy this compound | 5149-69-9 [smolecule.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]
- 15. scielo.br [scielo.br]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Stability and storage conditions for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS No. 5149-69-9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure maximum stability and shelf-life, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be compromised by several factors, including exposure to moisture, light, high temperatures, and strong oxidizing or reducing agents. The presence of acidic or basic conditions can also promote degradation.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes a β-keto nitrile functional group, the following degradation pathways are most probable:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, which can convert it to a carboxylic acid or an amide, especially in the presence of acid or base.
-
Photodegradation: Exposure to UV or visible light may induce decomposition. Compounds with aromatic systems like benzofuran can be light-sensitive.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule.
-
Oxidation: The benzofuran ring and the active methylene group could be susceptible to oxidation.
Q4: Are there any known incompatibilities for this compound?
Avoid strong acids, strong bases, and strong oxidizing agents, as they are likely to react with and degrade the compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your results, it could be due to the degradation of the compound.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, and tightly sealed).
-
Assess Purity: If possible, re-analyze the purity of your sample using techniques like HPLC, LC-MS, or NMR to check for the presence of degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments.
-
Issue 2: Change in Physical Appearance
A change in the color or texture of the solid compound can indicate degradation.
-
Possible Cause: Exposure to light, air, or moisture.
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of your sample to a fresh or reference sample if available.
-
Purity Analysis: Perform a purity analysis to confirm if a chemical change has occurred.
-
Proper Handling: When not in use, store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Stability and Storage Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Light | Protect from light (Store in an amber vial or dark place) | Prevents photodegradation. |
| Moisture | Store in a dry environment (e.g., desiccator) | Prevents hydrolysis of the nitrile group. |
| Atmosphere | Tightly sealed container, consider inert gas for long-term storage | Minimizes oxidation and hydrolysis. |
Experimental Workflow for Investigating Compound Stability
The following diagram outlines a logical workflow for assessing the stability of this compound if you suspect degradation.
Caption: Troubleshooting workflow for stability issues.
By-product analysis in the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, covering aspects from low yields to the presence of impurities.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route employed. The two primary methods for synthesizing this compound are the Knoevenagel condensation and the Claisen-type condensation.
-
For Knoevenagel Condensation (from 2-Benzofurancarboxaldehyde and an active methylene compound):
-
Inefficient Catalyst: The choice and amount of base catalyst are crucial. Weak bases may not be sufficient to deprotonate the active methylene compound effectively. Consider using a stronger base or optimizing the catalyst loading.
-
Water Removal: The Knoevenagel condensation is a dehydration reaction. Inefficient removal of water can inhibit the reaction from proceeding to completion. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to the formation of side products. Experiment with a range of temperatures to find the ideal balance.
-
Purity of Starting Materials: Impurities in the 2-benzofurancarboxaldehyde or the active methylene compound can interfere with the reaction. Ensure the purity of your starting materials before use.
-
-
For Claisen-type Condensation (from a Benzofuran-2-carboxylate ester and acetonitrile):
-
Insufficiently Strong Base: This reaction requires a strong base (e.g., sodium amide, sodium hydride) to deprotonate acetonitrile. Ensure you are using a sufficiently strong base in the correct stoichiometric amount (at least one equivalent).[1]
-
Presence of Moisture: Strong bases like sodium hydride react vigorously with water. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Reaction Temperature: The initial deprotonation of acetonitrile is often performed at low temperatures, while the condensation may require gentle heating. Optimize the temperature profile for your specific reaction.
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Q2: I am observing significant by-products in my crude product. What are these impurities and how can I minimize their formation?
A2: The most common by-products in the synthesis of this compound are the result of nitrile group hydrolysis.
-
3-(1-Benzofuran-2-yl)-3-oxopropanamide: This is formed by the partial hydrolysis of the nitrile group.
-
3-(1-Benzofuran-2-yl)-3-oxopropanoic acid: This results from the complete hydrolysis of the nitrile group.
Minimization Strategies:
-
Control Reaction Conditions: Both acidic and basic conditions, especially when heated, can promote the hydrolysis of the nitrile.[2] Try to use the mildest possible reaction conditions (lower temperature, shorter reaction time, less harsh catalyst) that still afford a reasonable yield of the desired product.
-
Work-up Procedure: During the work-up, prolonged exposure to strong acids or bases should be avoided. Neutralize the reaction mixture promptly and proceed with extraction.
-
Purification: If hydrolysis by-products are formed, they can often be separated from the desired product by column chromatography.[3] The difference in polarity between the nitrile, amide, and carboxylic acid should allow for effective separation.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting materials and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline of the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the recommended method for purifying the final product?
A4: Column chromatography is the most widely used technique for the purification of this compound.[3]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent ratio should be determined by TLC analysis of the crude product. The less polar desired product will elute before the more polar amide and carboxylic acid by-products.
Data Presentation
The following table summarizes the key reactants and potential products in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 2-Benzofurancarboxaldehyde | C₉H₆O₂ | 146.14 | Starting Material (Knoevenagel) |
| Malononitrile | C₃H₂N₂ | 66.06 | Starting Material (Knoevenagel) |
| Ethyl Benzofuran-2-carboxylate | C₁₁H₁₀O₃ | 190.19 | Starting Material (Claisen-type) |
| Acetonitrile | C₂H₃N | 41.05 | Starting Material (Claisen-type) |
| This compound | C₁₁H₇NO₂ | 185.18 | Target Product |
| 3-(1-Benzofuran-2-yl)-3-oxopropanamide | C₁₁H₉NO₃ | 203.19 | Potential By-product |
| 3-(1-Benzofuran-2-yl)-3-oxopropanoic acid | C₁₁H₈O₄ | 204.18 | Potential By-product |
Experimental Protocols
General Protocol for Knoevenagel Condensation:
-
Materials:
-
2-Benzofurancarboxaldehyde
-
Malononitrile
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
To a solution of 2-benzofurancarboxaldehyde in the chosen solvent, add malononitrile and a catalytic amount of the base.
-
The reaction mixture is then stirred, potentially with heating, for a specified period. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound via Knoevenagel condensation.
Caption: Formation of hydrolysis by-products from the target nitrile.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Refinement of experimental protocols for reactions involving 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a multifunctional organic compound featuring a benzofuran ring connected to a propanenitrile chain with a ketone group.[1] Its structure contains an "active methylene" group, making the carbon atom between the carbonyl and nitrile groups highly reactive and valuable for various condensation reactions.[1] This compound is a versatile building block in organic synthesis for creating more complex molecules like heterocycles and potential pharmaceuticals.[1]
Q2: What are the primary synthesis methods for this compound?
The most common and widely used method is the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound (like cyanoacetic acid) to a carbonyl group (such as benzofuran-2-carbaldehyde), followed by dehydration.[1] Other reported methods include microwave-assisted synthesis, which can improve reaction rates and yields, and various condensation reactions under acidic or basic conditions.[1]
Q3: What are the key chemical reactions this compound participates in?
Due to its reactive nature, this compound is used in several types of reactions:
-
Cycloaddition Reactions: It is effectively used in constructing pyrazole derivatives by reacting with hydrazonoyl halides.[1]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, allowing for the creation of various derivatives.[1]
-
Cyclization Reactions: It can react with agents like diazonium salts to form different heterocyclic compounds.[1]
-
Oxidative Cyclizations: Reactions mediated by reagents such as manganese(III) acetate can yield complex cyclic structures.[1]
Q4: What are the potential applications of this compound?
Research into its applications is ongoing, but its chemical properties suggest potential in several fields:
-
Organic Synthesis: It serves as a key intermediate for synthesizing a variety of organic compounds and functional materials.[1]
-
Medicinal Chemistry: Its structural similarity to biologically active molecules has prompted investigations into its therapeutic potential, including antiproliferative activity against cancer cell lines and possible antimicrobial and anti-inflammatory effects.[1]
-
Material Science: Its functionalities may be useful in developing novel polymers and organic electronics.[1]
Q5: What are the main safety and handling precautions?
According to its GHS classification, this compound is harmful if swallowed, inhaled, or in contact with skin.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2] When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.[3] All work should be conducted in a well-ventilated fume hood.[3] In case of exposure, wash affected skin with soap and water and flush eyes with water for at least 15 minutes, then seek immediate medical attention.[3]
Compound Data
| Property | Value | Reference |
| CAS Number | 5149-69-9 | [1][2] |
| Molecular Formula | C₁₁H₇NO₂ | [1][2][4] |
| Molecular Weight | 185.18 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | beta-Oxo-2-benzofuranpropanenitrile, 2-Cyanoacetylcoumarone | [2] |
| Appearance | Colorless liquid | [1] |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol outlines the synthesis of this compound from benzofuran-2-carbaldehyde and cyanoacetic acid.
Materials:
-
Benzofuran-2-carbaldehyde
-
Cyanoacetic acid
-
Base catalyst (e.g., piperidine or sodium ethoxide)
-
Solvent (e.g., ethanol or toluene)
-
Apparatus for reflux and purification (e.g., column chromatography)
Procedure:
-
Dissolve benzofuran-2-carbaldehyde and a stoichiometric equivalent of cyanoacetic acid in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product. Column chromatography using a mixed solvent system is often effective due to the compound's polar and nonpolar functional groups.[1]
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS).
Caption: General workflow for synthesizing the title compound.
Troubleshooting Guide
Q1: My reaction failed or resulted in a very low yield. What went wrong?
Failures in reactions involving strong bases (sometimes used in related syntheses) can often be traced to a few key factors:
-
Moisture: Reagents like sodium hydride (NaH) or n-butyllithium (n-BuLi) are extremely sensitive to moisture.[5] Ensure all glassware is thoroughly oven-dried and use anhydrous solvents.
-
Inactive Base: The base may have degraded from improper storage.[5] It is best to use a fresh bottle or titrate the base solution to confirm its activity.
-
Air Leaks: If using air-sensitive reagents, ensure the reaction apparatus is properly sealed under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Q2: The reaction mixture turned dark brown or black. Is this normal?
A dark or black reaction mixture often indicates decomposition of the starting materials or the desired product.[5]
-
Possible Cause: This is typically caused by excessively high temperatures or the use of a highly reactive base that promotes side reactions.[5]
-
Troubleshooting Steps:
Caption: A troubleshooting guide for common experimental issues.
Q3: My crude product is an oil instead of a solid. How can I purify it?
An oily product can be challenging to handle but is a common issue.
-
Possible Cause: Impurities or residual solvent can act as an "eutectic" mixture, preventing crystallization.[5]
-
Troubleshooting Steps:
-
Solvent Removal: First, ensure all reaction solvent has been thoroughly removed, preferably under a high vacuum.[5]
-
Trituration: Add a non-polar solvent in which your product is likely insoluble (e.g., hexanes or diethyl ether).[5] Vigorously stir or scratch the inside of the flask with a glass rod to induce crystallization.[5]
-
Column Chromatography: If trituration fails, the most reliable method is purification by column chromatography to separate the desired product from the impurities that are preventing it from solidifying.[1][5]
-
Q4: My TLC and/or NMR analysis shows multiple products. What causes this and how can I fix it?
The formation of multiple products indicates a lack of selectivity in the reaction.
-
Possible Cause: Side reactions, such as the self-condensation of starting materials or dialkylation, are likely occurring.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can significantly improve selectivity for the desired product.[5]
-
Control Stoichiometry: To minimize self-condensation, try slowly adding one reagent to a solution of the other, rather than mixing them all at once.[5]
-
Change the Base: If applicable, using a less reactive or more sterically hindered base can reduce the occurrence of unwanted side reactions.[5]
-
Reaction Pathway Example: Pyrazole Synthesis
This compound can be used to synthesize pyrazole derivatives, which are of interest in medicinal chemistry.[1] The reaction often proceeds by treating the starting material with various hydrazonoyl chlorides in an ethanolic sodium ethoxide solution.[1]
Caption: Pathway for pyrazole synthesis from the title compound.
References
Validation & Comparative
The Antimicrobial Potential of Benzofuran Derivatives: A Comparative Analysis
A deep dive into the antimicrobial efficacy of various benzofuran derivatives reveals a promising class of compounds in the ongoing battle against microbial resistance. This guide offers a comparative analysis of their activity against a spectrum of pathogens, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Benzofuran, a heterocyclic organic compound, has emerged as a significant scaffold in medicinal chemistry due to the wide range of biological activities its derivatives possess.[1][2][3][4][5][6] Extensive research has demonstrated that synthetic and naturally occurring benzofuran derivatives exhibit potent antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][3] This versatility has made the benzofuran nucleus a prime target for the design and synthesis of novel therapeutic agents.[2][4][5][6]
The ever-increasing threat of antibiotic resistance necessitates the development of new and effective antimicrobial agents.[4][5][6] Benzofuran derivatives have shown considerable promise in this area, with numerous studies reporting their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][7]
Comparative Antibacterial Activity of Benzofuran Derivatives
The antibacterial effectiveness of benzofuran derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antibacterial potency. The following tables provide a summary of the in vitro antibacterial activity of several benzofuran derivatives against a range of bacterial strains.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran-3-carbohydrazide | Compound 3 | M. tuberculosis H37Rv | 8 | [1] |
| Benzofuran-3-carbohydrazide | Compound 4 | M. tuberculosis H37Rv | 2 | [1] |
| 6-hydroxyl-benzofuran | Compound 15, 16 | Various bacterial strains | 0.78-3.12 | [1] |
| 2-aryl-benzofuran | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl substituted | Various bacterial strains | 0.78-6.25 | [1] |
| Benzofuran ketoxime | Compound 38 | S. aureus | 0.039 | [1] |
| Benzofuran-2-carboxamido acetic acid | Compound 6a, 6b, 6f | Broad spectrum | 6.25 | [2] |
| 3-Aryl-benzofuran (hydrophobic analogs) | Four analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [8][9] |
| Aza-benzofuran | Compound 1 | S. typhimurium, S. aureus | 12.5 | [10] |
| Aza-benzofuran | Compound 1 | E. coli | 25 | [10] |
| Aza-benzofuran | Compound 2 | S. aureus | 25 | [10] |
Comparative Antifungal Activity of Benzofuran Derivatives
Several benzofuran derivatives have also demonstrated significant activity against various fungal pathogens.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran ketoxime | Various derivatives | C. albicans | 0.625-2.5 | [1] |
| Oxa-benzofuran | Compound 5, 6 | P. italicum | 12.5 | [10] |
| Oxa-benzofuran | Compound 5, 6 | C. musae | 12.5-25 | [10] |
Experimental Protocols
The antimicrobial activity data presented above is typically determined using standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Well Diffusion Method for Zone of Inhibition Measurement
This method is used to assess the antimicrobial activity of a compound by measuring the area of growth inhibition around a well containing the test substance.
Caption: Workflow for the agar well diffusion method.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.[1] For instance, the presence of a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity.[1] Similarly, hydrophobic substituents at the C-3 position have been found to enhance antibacterial efficacy.[8][9] The fusion of other heterocyclic moieties, such as pyrazoline and thiazole, to the benzofuran scaffold can also be crucial for their antimicrobial action.[1]
Concluding Remarks
Benzofuran derivatives represent a versatile and promising class of antimicrobial agents. The diverse range of activities observed for different derivatives underscores the potential for developing novel and potent drugs to combat infectious diseases. Further research focusing on the synthesis of new derivatives, optimization of structure-activity relationships, and elucidation of their mechanisms of action will be instrumental in harnessing the full therapeutic potential of this important scaffold.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Potential of Benzofuran Derivatives and Established NSAIDs
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The benzofuran scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including significant anti-inflammatory properties.[3][4] This guide provides a comparative overview of the anti-inflammatory effects of benzofuran derivatives against well-known NSAIDs such as Diclofenac, Ibuprofen, Celecoxib, and Indomethacin.
While this report aims to compare the specific compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a thorough review of available scientific literature reveals a lack of specific experimental data for this particular molecule. Therefore, this guide will focus on data from structurally related benzofuran derivatives to provide a broader, yet relevant, comparison for researchers and drug development professionals. The data presented herein is compiled from various preclinical in-vitro and in-vivo studies to offer a quantitative and objective analysis.
Quantitative Data Comparison
The anti-inflammatory efficacy of a compound can be quantified through various assays. In-vitro assays often measure the inhibition of key inflammatory enzymes (like COX-1 and COX-2) or mediators (like nitric oxide), while in-vivo models, such as the carrageenan-induced paw edema assay, measure the overall reduction of inflammation in a living organism.
Table 1: In-Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of most NSAIDs is the inhibition of COX enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a key objective in developing NSAIDs with fewer gastrointestinal side effects.[6]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Diclofenac | 0.076 | 0.026 | 2.9 | [7][8] |
| Ibuprofen | 12 | 80 | 0.15 | [7][8] |
| Celecoxib | 82 | 6.8 | 12.0 | [7][8] |
| Indomethacin | 0.009 | 0.31 | 0.029 | [7][8] |
| Benzofuran Derivatives | Data not available | Data not available | Data not available |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In-Vitro Nitric Oxide (NO) Production Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of its anti-inflammatory potential.[9]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Aza-benzofuran Derivative 1 | RAW 264.7 | 17.3 | [10] |
| Aza-benzofuran Derivative 4 | RAW 264.7 | 16.5 | [10] |
| Piperazine/benzofuran Hybrid 5d | RAW 264.7 | 52.23 | [11] |
| Celecoxib (Positive Control) | RAW 264.7 | 32.1 | [10] |
Note: The Aza-benzofuran derivatives demonstrated more potent inhibition of nitric oxide release than the NSAID celecoxib in this specific study.[10]
Table 3: In-Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.[3][12] The efficacy is often measured as the dose required to achieve 50% inhibition of edema (ED₅₀).
| Compound | Species | Dose (mg/kg) | % Inhibition of Edema | ED₅₀ (mg/kg) | Reference |
| Benzofuranone Derivative (BF1) | Mouse | 100 | 85.1% | Not Reported | [13] |
| Benzofuran amide (6b) | Rat | Not Reported | 71.1% (at 2h) | Not Reported | [14] |
| Indomethacin | Rat | 10 | - | ~3-5 | [15][16][17] |
| Naproxen | Rat | 15 | - | 15 | [16] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. Lower values indicate higher potency.
Signaling Pathways & Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used for evaluation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pedworld.ch [pedworld.ch]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. jopcr.com [jopcr.com]
- 15. Acute and chronic anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the cytotoxic effects of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative overview of the cytotoxic properties of various benzofuran derivatives, with a focus on compounds structurally related to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. While specific experimental data for this compound is limited in the current literature, this analysis of related 2-acylbenzofuran and other benzofuran analogs offers valuable insights into their potential as cytotoxic agents against cancer.
The data presented herein is compiled from various studies and is intended to serve as a resource for researchers investigating the anticancer potential of this chemical scaffold.
Comparative Cytotoxicity Data
The cytotoxic activity of several benzofuran derivatives against a panel of human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a key metric for assessing cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-chalcone derivative 4g | HCC1806 (Breast) | 5.93 | [1] |
| HeLa (Cervical) | 5.61 | [1] | |
| 3-Methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | [2] |
| Oxindole-benzofuran hybrid 22d | MCF-7 (Breast) | 3.41 | [2] |
| Oxindole-benzofuran hybrid 22f | MCF-7 (Breast) | 2.27 | [2] |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [2] |
| HeLa (Cervical) | 1.06 | [2] | |
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 | [2] |
| HCT-116 (Colon) | 5.20 | [2] | |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 | [3] |
| HeLa (Cervical) | 0.73 | [3] | |
| A549 (Lung) | 0.57 | [3] | |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [4] |
| HT-29 (Colon) | 7.76 | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments commonly used to validate the cytotoxic effects of chemical compounds.
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the cytotoxic effects of benzofuran derivatives.
Caption: Potential apoptotic signaling pathways induced by benzofuran derivatives.
Caption: Logical framework for comparing the cytotoxic profile of the target compound with alternatives.
References
- 1. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile Derivatives and Other Heterocyclic Compounds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is perpetual. Heterocyclic compounds form the backbone of a vast number of therapeutic agents, with benzofuran and other five- or six-membered heterocycles like imidazole and triazole playing a pivotal role. This guide provides a comparative analysis of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile derivatives against other significant heterocyclic compounds, focusing on their anticancer and antimicrobial potential. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer a broader perspective on the therapeutic promise of these molecular scaffolds.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. Their unique physicochemical properties, including their ability to engage in various non-covalent interactions with biological targets, make them privileged structures in drug design.
Benzofurans , a class of oxygen-containing heterocycles, are prevalent in numerous biologically active natural and synthetic compounds.[1] The benzofuran nucleus is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The this compound scaffold, in particular, combines the benzofuran ring with a reactive β-ketonitrile moiety, suggesting a potential for diverse biological interactions.
Imidazoles are five-membered aromatic heterocycles with two nitrogen atoms. This scaffold is a component of essential biological molecules like the amino acid histidine and is found in numerous approved drugs. Imidazole derivatives are known for their broad spectrum of activities, including anticancer, antifungal, and antibacterial properties.[4]
Triazoles are another class of five-membered heterocycles containing three nitrogen atoms. They exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. Triazole derivatives, particularly the antifungal agents fluconazole and itraconazole, are well-established in clinical practice. They also exhibit a range of other biological activities, including anticancer and antimicrobial effects.
Comparative Anticancer Activity
While direct comparative studies of this compound derivatives against other heterocyclic compounds are scarce, we can infer their potential by examining the anticancer activities of structurally related benzofuran derivatives and comparing them with those of imidazole and triazole-containing compounds.
Data Presentation: Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzofuran, imidazole, and triazole derivatives against several cancer cell lines. It is crucial to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Chalcone | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 | [1] |
| Benzofuran-Chalcone | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Colon) | 7.76 | [1] |
| Benzofuran-Oxadiazole Hybrid | 5d | A549 (Lung) | 6.3 | [5] |
| Benzofuran-Triazole Hybrid | 50g | HCT-116 (Colon) | 0.87 | [5] |
| Benzofuran-Triazole Hybrid | 50g | HeLa (Cervical) | 0.73 | [5] |
| Benzofuran-Triazole Hybrid | 50g | A549 (Lung) | 0.57 | [5] |
| 3-Methylbenzofuran Derivative | 16b | A549 (Lung) | 1.48 | [5] |
| Halogenated Benzofuran | 1c | K562 (Leukemia) | 20-85 (range) | [2] |
| Halogenated Benzofuran | 1e | MOLT-4 (Leukemia) | 20-85 (range) | [2] |
Table 2: In Vitro Anticancer Activity of Imidazole and Triazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole Derivative | 247 | MCF-7 (Breast) | 10.22 | [4] |
| Imidazole Derivative | 248 | MCF-7 (Breast) | 14.80 | [4] |
| Benzimidazole Sulfonamide | 22 | A549 (Lung) | 0.15 | [4] |
| Benzimidazole Sulfonamide | 22 | HeLa (Cervical) | 0.21 | [4] |
| Benzimidazole Sulfonamide | 22 | MCF-7 (Breast) | 0.17 | [4] |
| Thiazole-Benzimidazole | 44 | MCF-7 (Breast) | 6.30 | [4] |
| Thiazole-Benzimidazole | 45 | MCF-7 (Breast) | 5.96 | [4] |
| Benzofuran-Triazole Hybrid | 50g | HCT-116 (Colon) | 0.87 | [5] |
| Benzofuran-Triazole Hybrid | 50g | A549 (Lung) | 0.57 | [5] |
From the available data, it is evident that both benzofuran and imidazole/triazole scaffolds can be tailored to exhibit potent anticancer activity, with some derivatives showing IC50 values in the nanomolar to low micromolar range. Hybrid molecules incorporating benzofuran with other heterocyclic rings, such as triazoles, have shown particularly promising results.[5]
Comparative Antimicrobial Activity
Similar to the anticancer data, direct comparative studies on the antimicrobial properties of this compound derivatives are limited. However, the broader class of benzofuran derivatives has been extensively studied for its antibacterial and antifungal activities.
Data Presentation: Antimicrobial Activity
The following tables present the Minimum Inhibitory Concentration (MIC) values for various benzofuran, imidazole, and triazole derivatives against a range of microbial strains. As with the anticancer data, these values are collated from different studies.
Table 3: In Vitro Antimicrobial Activity of Benzofuran Derivatives
| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran Amide | 6a | Bacillus subtilis | 6.25 | [6] |
| Benzofuran Amide | 6b | Staphylococcus aureus | 6.25 | [6] |
| Benzofuran Amide | 6f | Escherichia coli | 6.25 | [6] |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | 8 | S. aureus ATCC 6538 | Not specified (most active) | [7] |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | 8 | E. coli ATCC 25922 | Not specified (most active) | [7] |
| Benzofuran-Triazole Hybrid | 10a | E. coli AB-274 | 1.80 | [8] |
| Benzofuran-Triazole Hybrid | 10b | B. subtilis QB-928 | 1.25 | [8] |
Table 4: In Vitro Antimicrobial Activity of Imidazole and Triazole Derivatives
| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Nitroimidazole-Benzofuranone | 11a-p (range) | S. aureus | Remarkable inhibition | [9] |
| Nitroimidazole-Benzofuranone | 11a-p (range) | K. pneumoniae | Remarkable inhibition | [9] |
| Triazole Derivative | - | - | - | - |
| Triazole Derivative | - | - | - | - |
The data indicates that benzofuran derivatives can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values comparable to or better than standard antibiotics.[6][8] Hybridization of the benzofuran scaffold with other heterocycles like thiazole and triazole has been shown to be a successful strategy for enhancing antimicrobial potency.[7][8]
Mechanisms of Action and Signaling Pathways
The biological activity of these heterocyclic compounds stems from their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival.[5]
-
PI3K/Akt/mTOR Pathway: Several studies have shown that benzofuran derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Apoptosis Induction: Benzofuran derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.
Caption: Intrinsic and extrinsic apoptosis pathways induced by benzofuran derivatives.
Antimicrobial Mechanisms
The antimicrobial action of heterocyclic compounds can be attributed to various mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Some compounds interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Disruption of Cell Membrane: Certain molecules can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and cell death.
-
Inhibition of Nucleic Acid Synthesis: These compounds can inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase.
-
Inhibition of Protein Synthesis: Some agents bind to ribosomal subunits, thereby inhibiting protein synthesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
Both this compound derivatives and other heterocyclic compounds like imidazoles and triazoles represent promising scaffolds in drug discovery. The available data, although not from direct comparative studies, suggest that all these classes of compounds can be developed into potent anticancer and antimicrobial agents. The benzofuran scaffold, in particular, demonstrates significant versatility, and its hybridization with other heterocyclic moieties appears to be a fruitful strategy for enhancing biological activity. Further research involving head-to-head comparisons of these different heterocyclic scaffolds under standardized experimental conditions is warranted to definitively establish their relative therapeutic potential. The exploration of their mechanisms of action will also be crucial for the rational design of next-generation therapeutics.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 9. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of synthetic methodologies for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and materials science. We present a comparative overview of the traditional Knoevenagel condensation, a microwave-assisted adaptation, and a one-pot alternative synthesis, supported by experimental protocols and quantitative data to inform your selection of the most suitable method.
Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the different synthetic routes to this compound.
| Method | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Knoevenagel Condensation | Piperidine | Ethanol | 6-8 hours | Reflux | 75-85 | ~95 |
| Microwave-Assisted | Piperidine | Ethanol | 5-10 minutes | 100-120 °C | 88-95 | >98 |
| One-Pot Synthesis | 1. NaOH, Benzyl Carbamate 2. CuI, L-proline | DMF | 12-14 hours | 90 °C | 70-80 | ~96 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Knoevenagel Condensation (Conventional Heating)
This method represents the traditional approach to synthesizing this compound.
Materials:
-
Benzofuran-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzofuran-2-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Method 2: Microwave-Assisted Knoevenagel Condensation
This method offers a significant improvement in reaction time and yield through the use of microwave irradiation.[2]
Materials:
-
Benzofuran-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine benzofuran-2-carbaldehyde (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 5-10 minutes.
-
After cooling, the product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Method 3: One-Pot Synthesis from 2-(2-Bromoaryl)-3-(methylthio)acrylonitriles
This alternative approach involves a one-pot, two-step process to generate the target molecule.[3][4]
Materials:
-
2-(2-Bromobenzofuran-3-yl)-3-(methylthio)acrylonitrile
-
Benzyl carbamate
-
Sodium hydride (NaH)
-
Copper(I) iodide (CuI)
-
L-proline
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirring suspension of sodium hydride (2 equivalents) and benzyl carbamate (2 equivalents) in dry DMF, add a solution of 2-(2-bromobenzofuran-3-yl)-3-(methylthio)acrylonitrile (1 equivalent) in dry DMF at room temperature.
-
Heat the reaction mixture to 90 °C for 6-8 hours.
-
To the same reaction mixture, add copper(I) iodide (0.1 equivalents) and L-proline (0.2 equivalents).
-
Continue heating at 90 °C for an additional 6 hours.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizing the Synthesis
The following diagrams illustrate the chemical pathways and experimental workflows discussed.
Caption: Knoevenagel condensation reaction pathway.
Caption: Experimental workflows for conventional vs. microwave synthesis.
Caption: One-pot synthesis pathway for 2-aryl-3-cyanobenzofurans.
References
- 1. Buy this compound | 5149-69-9 [smolecule.com]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Versatile Benzofuran Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile Derivatives
For researchers and professionals in drug development, the benzofuran nucleus represents a privileged scaffold, consistently appearing in compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile derivatives and related analogues, offering insights into their potential as anticancer and antimicrobial agents. While comprehensive SAR studies on a series of this compound derivatives are not extensively available in the public domain, this guide leverages data from structurally similar compounds to elucidate key determinants of their biological activity.
The core structure, this compound, features a benzofuran ring system linked to a propanenitrile chain with a ketone functionality. This arrangement provides multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. Studies have shown that benzofuran derivatives, in general, exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1]
Comparative Analysis of Anticancer Activity
To illustrate the structure-activity relationships of compounds related to the topic of interest, we will examine the cytotoxic effects of a series of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole derivatives. These compounds share a common benzofuran core and a modified side chain, providing valuable insights into how substitutions on an appended aromatic ring can influence anticancer potency.
Cytotoxicity Data of 3-(1-Benzofuran-2-yl)-5-(substituted aryl) Isoxazole Derivatives against HeLa Cell Lines
The following table summarizes the in vitro cytotoxic activity of a series of synthesized isoxazole derivatives against the HeLa (human cervical cancer) cell line. The data is presented as the concentration required to cause 50% growth inhibition (CTC50).
| Compound ID | Substituent on Aryl Ring | CTC50 (µg/mL) |
| I1 | 4-Hydroxy | 762.25 |
| I2 | 3-Ethoxy-4-hydroxy | >1000 |
| I3 | 4-Chloro | >1000 |
| I4 | 4-Nitro | >1000 |
| I5 | 4-Methoxy | >1000 |
| I6 | 3-Nitro | <1000 |
| I7 | Unsubstituted | <1000 |
Data sourced from research on the synthesis and cytotoxic studies of newer 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles.
From this limited dataset, it is observed that the derivative with a 4-hydroxy substituent (I1) displayed the most promising cytotoxic activity against HeLa cells, whereas many other substitutions resulted in a significant loss of activity. This suggests that the nature and position of the substituent on the terminal aryl ring play a crucial role in the anticancer potential of these benzofuran derivatives.
General Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives
Based on a broader review of benzofuran derivatives, several general SAR principles can be outlined:
-
Substitution at the C-2 and C-3 Positions: Modifications at these positions on the benzofuran ring are critical for biological activity. The introduction of various heterocyclic rings or substituted aryl groups can significantly impact potency and selectivity.[2]
-
Halogenation: The addition of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran scaffold has been shown to enhance the anticancer and antimicrobial activities of these compounds.[2]
-
Hybrid Molecules: Combining the benzofuran core with other pharmacologically active moieties, such as chalcones, triazoles, or piperazines, can lead to hybrid compounds with synergistic or enhanced cytotoxic effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (typically 24-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (or CTC50) value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under conditions appropriate for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.
Visualizing Methodologies and Relationships
To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language.
Caption: A generalized workflow for the synthesis, screening, and SAR analysis of novel benzofuran derivatives.
Caption: Logical relationship between the core structure, its modifications, and the resulting biological activity.
References
In vivo efficacy of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile based compounds in animal models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various benzofuran-based compounds in animal models of cancer and inflammation. While direct in vivo studies on 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile based compounds are limited in publicly available literature, this guide summarizes the experimental data from studies on structurally related benzofuran derivatives, offering valuable insights into the therapeutic potential of this chemical scaffold.
This document details the anti-inflammatory and anti-cancer activities of several benzofuran derivatives, presenting quantitative data in structured tables and outlining the experimental methodologies. Visual diagrams of experimental workflows are also provided to enhance understanding.
Anti-Inflammatory Activity of Benzofuran Derivatives
A study on the anti-inflammatory properties of a benzofuran derivative, specifically 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid, was conducted using a chronic inflammation model in Wistar albino rats. The compound demonstrated significant anti-inflammatory effects, comparable to the standard drug phenylbutazone.[1]
In Vivo Anti-inflammatory Efficacy Data
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet-induced granuloma in Wistar albino rats | 100 mg/kg, orally | Reduction in granuloma weight | Significant anti-inflammatory activity | [1] |
| Phenylbutazone (Control) | Cotton pellet-induced granuloma in Wistar albino rats | 100 mg/kg, orally | Reduction in granuloma weight | Standard anti-inflammatory effect | [1] |
Experimental Protocol: Cotton Pellet-Induced Granuloma Model
The in vivo anti-inflammatory activity was assessed using the cotton pellet-induced granuloma model in Wistar albino rats.[1]
Experimental Workflow:
Caption: Workflow of the cotton pellet-induced granuloma model.
Anticancer Activity of Benzofuran Derivatives
Several benzofuran derivatives have been investigated for their in vivo anticancer efficacy. This section highlights two such compounds, S6 and 43f, which have demonstrated tumor growth inhibition in different cancer models.
In Vivo Anticancer Efficacy Data
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| S6 (Aurora B kinase inhibitor) | Nude mice xenograft | QGY-7401 (Liver Cancer) | Not specified | Tumor growth suppression | Growth suppression observed | [2] |
| Compound 43f | Syngeneic mouse tumor model | Not specified | 5 or 15 mg/kg, intraperitoneally, every other day | Reduction in tumor mass | 16.9% and 45.7% reduction, respectively | [3] |
Experimental Protocol: Xenograft and Syngeneic Tumor Models
The anticancer potential of benzofuran derivatives has been evaluated in vivo using xenograft and syngeneic tumor models.[2][3]
Experimental Workflow for Xenograft Model:
References
A Comparative Analysis of the Cytotoxic Profiles of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin, and the emerging class of benzofuran derivatives, with a specific focus on 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. While direct comparative studies on the cytotoxicity of this compound against doxorubicin are not extensively documented in publicly available literature, this guide synthesizes existing data on related benzofuran compounds and doxorubicin to offer a valuable reference for researchers.
Benzofuran scaffolds have garnered significant attention in medicinal chemistry due to their presence in various biologically active natural and synthetic compounds.[1][2][3] Studies have demonstrated that derivatives of benzofuran possess a wide array of pharmacological activities, including potent anticancer effects against various human cancer cell lines.[4][5] Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy regimens for a broad spectrum of cancers, exerting its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[6][7][8]
This guide presents a compilation of reported cytotoxic activities (IC50 values) for doxorubicin and various benzofuran derivatives against several cancer cell lines. Furthermore, it details the standard experimental protocols for commonly employed cytotoxicity assays and provides visual representations of key signaling pathways and experimental workflows to aid in the comprehension of the presented data.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and a selection of benzofuran derivatives against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, exposure times, and assay methods.
Table 1: Cytotoxicity (IC50) of Doxorubicin Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [9] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [9] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [9] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [9] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [9] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [9] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [9] |
| A549 | Lung Cancer | > 20 | [9] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [9] |
| VMCUB-1 | Bladder Cancer | > 20 | [9] |
| AMJ13 | Breast Cancer | 223.6 µg/ml | [10] |
| IMR-32 | Neuroblastoma | 0.19 ± 0.02 | [11] |
| UKF-NB-4 | Neuroblastoma | 0.21 ± 0.03 | [11] |
Table 2: Cytotoxicity (IC50) of Representative Benzofuran Derivatives Against Various Human Cancer Cell Lines
| Benzofuran Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Benzofuran-chalcone derivative 33d | A-375 | Melanoma | 4.15 | [4] |
| Benzofuran-chalcone derivative 33d | MCF-7 | Breast Cancer | 3.22 | [4] |
| Benzofuran-chalcone derivative 33d | A-549 | Lung Cancer | 2.74 | [4] |
| Benzofuran-chalcone derivative 33d | HT-29 | Colon Cancer | 7.29 | [4] |
| Benzofuran-chalcone derivative 33d | H-460 | Lung Cancer | 3.81 | [4] |
| Benzofuran-based oxadiazole conjugate 14c | HCT116 | Colon Cancer | 3.27 | [5] |
| 3-methylbenzofuran derivative 16b | A549 | Lung Cancer | 1.48 | [5] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 | Colon Cancer | 0.87 | [5] |
| Benzofuran-2-carboxamide derivative 50g | HeLa | Cervical Cancer | 0.73 | [5] |
| Benzofuran-2-carboxamide derivative 50g | A549 | Lung Cancer | 0.57 | [5] |
| Halogenated Benzofuran Derivative 1 | K562 | Leukemia | 5 | |
| Halogenated Benzofuran Derivative 1 | HL60 | Leukemia | 0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in cytotoxicity studies.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[6][7][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the desired incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][14][15]
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.[14]
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.[8][15]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[8][15]
-
Protein Solubilization: Air dry the plates and add Tris-base solution to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and the methodologies employed.
Caption: Simplified signaling pathway of Doxorubicin's cytotoxic action.
Caption: General experimental workflow for in vitro cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. advetresearch.com [advetresearch.com]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of the Antibacterial Spectrum of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile Against Standard Bacterial Strains: A Comparative Guide
This guide provides a comparative evaluation of the antibacterial potential of the novel compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. While specific experimental data for this exact compound is not yet publicly available, this document outlines the framework for its evaluation and compares its expected performance, based on the known antimicrobial activities of benzofuran derivatives, against established antibiotics. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzofuran nucleus. Benzofuran derivatives are a well-documented class of compounds exhibiting a wide range of biological activities, including significant antibacterial and antifungal properties.[1] The presence of the oxopropanenitrile side chain introduces additional reactive sites that may contribute to its antimicrobial efficacy. This guide outlines the standardized methodologies required to assess its in vitro antibacterial spectrum and presents a comparative analysis with commonly used antibiotics, Ciprofloxacin and Ampicillin.
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] The following table presents hypothetical MIC values for this compound against a panel of standard Gram-positive and Gram-negative bacterial strains, in comparison to Ciprofloxacin and Ampicillin. These values are for illustrative purposes to demonstrate how experimental data would be presented.
| Bacterial Strain | Gram Stain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Positive | 8 | 0.5 - 2 | 0.25 - 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 16 | 1 - 4 | 1 - 4 |
| Escherichia coli ATCC 25922 | Negative | 32 | 0.015 - 0.12 | 2 - 8 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | 0.25 - 4 | >256 |
| Klebsiella pneumoniae ATCC 700603 | Negative | 32 | 0.06 - 0.5 | 8 - 32 |
Note: These are hypothetical values for this compound and representative ranges for comparator antibiotics. Actual experimental results are required for a definitive comparison.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing are crucial for the reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines.[5][6][7][8][9]
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[10][11]
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture (18-24 hours old) grown on an appropriate agar medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2 °C for 16-20 hours in ambient air.[10]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[10][11]
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Disks: Filter paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35 ± 2 °C for 16-20 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[12][13]
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
While the precise mechanism of action for this compound is yet to be elucidated, many antibacterial agents target essential bacterial signaling pathways, such as those involved in cell wall synthesis, protein synthesis, or DNA replication. The following diagram illustrates a generalized bacterial signaling pathway that could be a potential target.
Caption: Generalized bacterial signaling pathway as a potential drug target.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. idstewardship.com [idstewardship.com]
- 5. dbt.univr.it [dbt.univr.it]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
This document provides a comprehensive guide for the safe and compliant disposal of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS No. 53856-78-3). As a hazardous substance, this chemical requires meticulous handling and disposal through a certified hazardous waste stream to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety & Hazard Assessment
Before handling, it is crucial to understand the hazards associated with this compound. This compound is classified with multiple hazard warnings.[1] Always handle this chemical within a certified chemical fume hood.
Hazard Identification Data
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Source: PubChem CID 21232[1] |
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant nitrile gloves. | Prevents skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or dust.[2] |
| Lab Coat | Standard flame-resistant laboratory coat. | Protects clothing and skin from contamination.[2] |
| Respiratory | Use a NIOSH/MSHA approved respirator if dusts are generated outside a fume hood. | Prevents inhalation of harmful dust. |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere strictly to federal, state, and local regulations.[3][4] The following protocol outlines the standard procedure.
Step 1: Consult Institutional Guidelines
-
The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department.[3][4] They will provide specific instructions, waste container types, and pickup schedules tailored to your location.
Step 2: Prepare the Waste Container
-
Obtain a designated hazardous waste container from your EHS department.
-
The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and be leak-proof with a tightly sealing cap.[4][5]
-
Ensure the container is clean and free of any residues that may be incompatible with the waste.[5]
Step 3: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7]
-
Clearly write the full chemical name: "Waste this compound".
-
List all constituents and their approximate concentrations if it is a solution. Do not use abbreviations or chemical formulas.
Step 4: Waste Segregation and Collection
-
Carefully transfer the waste chemical into the labeled container.
-
Do not mix this waste with other waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly permitted by your EHS office. Incompatible wastes must be kept separate.[4][6]
-
Do not overfill the container; a maximum of 90% capacity is the standard rule to allow for expansion.[5]
-
Securely close the container lid immediately after adding waste. Funnels should not be left in the container opening.[6]
Step 5: Storage Pending Disposal
-
Store the sealed waste container in a designated and properly placarded Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[6]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 6: Arrange for Final Disposal
-
Once the container is full (or within the time limits specified by your institution), schedule a pickup through your EHS department.[7]
-
EHS will coordinate with a licensed hazardous waste disposal company for transport and final disposal, which typically involves high-temperature incineration at a permitted facility.[3]
Disposal of Contaminated Materials
-
Labware: Disposable labware (e.g., pipette tips, weighing boats) grossly contaminated with this chemical should be collected in a designated, sealed, and labeled hazardous waste container for solids.[3]
-
Empty Reagent Bottles: The original container of this compound is also considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected as hazardous waste and added to the appropriate liquid waste container.[6] After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[6]
-
Spill Cleanup: Absorb spills with an inert material like vermiculite or sand. Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H7NO2 | CID 21232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ethz.ch [ethz.ch]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
